HSD17B13-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H19ClN2O4S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-21(27)19-16(9-11-29-19)24-20(26)14-6-7-17(25)15(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
OSRFYHIZLRRIKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C=C3)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[3] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth overview of the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized compound BI-3231, a potent and selective chemical probe.[4][5] While the user requested information on HSD17B13-IN-8, the available scientific literature extensively details the properties and actions of BI-3231, which serves as a representative and well-documented inhibitor of HSD17B13.[4][6] this compound is a potent inhibitor of 17β-Hydroxysteroid dehydrogenases (HSD17B13), with IC50 values of <0.1 μM for Estradiol and <1 μM for LTB3.[6]
Core Mechanism of Action: Inhibition of HSD17B13 Enzymatic Activity
The primary mechanism of action of HSD17B13 inhibitors is the direct and potent suppression of the enzyme's catalytic activity.[4] HSD17B13 is known to catalyze the conversion of various substrates, including steroids like estradiol and bioactive lipids such as leukotriene B4, utilizing NAD+ as a cofactor.[4][7] By binding to the enzyme, inhibitors like BI-3231 block this catalytic function.
The inhibition of HSD17B13 has been shown to mitigate the lipotoxic effects of fatty acids in hepatocytes.[6][8] In cellular models of hepatocellular lipotoxicity, treatment with a selective HSD17B13 inhibitor led to a significant decrease in triglyceride accumulation within lipid droplets.[8] Furthermore, this inhibition resulted in improved hepatocyte proliferation and lipid homeostasis, and an increase in mitochondrial respiratory function.[8]
Quantitative Data
The inhibitory potency of HSD17B13 inhibitors has been quantified through various in vitro assays. The following table summarizes the key inhibitory constants for the well-characterized inhibitor BI-3231.
| Compound | Target | IC50 | Ki | Assay Substrate | Reference |
| BI-3231 | Human HSD17B13 (hHSD17B13) | 1 nM | 0.7 nM | Estradiol | [9][10] |
| BI-3231 | Mouse HSD17B13 (mHSD17B13) | 13 nM | - | Estradiol | [5][9] |
| This compound | HSD17B13 | <0.1 µM | - | Estradiol | [6][11] |
| This compound | HSD17B13 | <1 µM | - | LTB3 | [6][11] |
Signaling Pathways
HSD17B13 expression and activity are integrated into key hepatic metabolic and inflammatory pathways. Understanding these pathways provides context for the therapeutic effects of its inhibition.
LXRα/SREBP-1c-Mediated Lipogenesis
The expression of HSD17B13 is induced by the Liver X Receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[1][2] This pathway is a central regulator of de novo lipogenesis in the liver. Inhibition of HSD17B13 is hypothesized to disrupt a positive feedback loop that contributes to lipid accumulation.[1]
PAF/STAT3-Mediated Inflammation
Recent research has uncovered a role for HSD17B13 in promoting liver inflammation through the Platelet-Activating Factor (PAF)/STAT3 signaling pathway.[4] HSD17B13 appears to facilitate the biosynthesis of PAF, which in turn activates its receptor (PAFR) and the downstream STAT3 signaling cascade.[4] This leads to an increase in fibrinogen expression in hepatocytes, promoting leukocyte adhesion and contributing to chronic liver inflammation.[4]
Experimental Protocols
Recombinant HSD17B13 Protein Production
Objective: To produce purified, full-length human HSD17B13 for use in enzymatic assays.
Methodology (adapted from Thamm S, et al., 2023): [12][13]
-
Expression: Full-length human HSD17B13 (Uniprot ID: Q7Z5P4) with a C-terminal Histidine-tag is recombinantly expressed in HEK293 cells.[12][13]
-
Lysis: Cell pellets are lysed by sonication in a buffer containing 25 mM Tris pH 7.5, 500 mM NaCl, 10 mM Imidazole, 0.5 mM TCEP, 5% Glycerin, 0.3% Triton-X, supplemented with EDTA-free Complete Protease Inhibitor and DNase I.[12][13]
-
Clarification: The lysate is centrifuged at 50,000 rpm for 1 hour at 4°C to pellet cellular debris.[12][13]
-
Affinity Chromatography: The supernatant is subjected to Nickel affinity chromatography using a HisTrap column. The protein is eluted with an imidazole gradient up to 500 mM.[12][13]
-
Size Exclusion Chromatography: Fractions containing the purified HSD17B13 are further purified on a Superdex 200 size exclusion column in PBS supplemented with 500 mM NaCl.[12][13]
-
Concentration and Storage: The pure protein is concentrated using an Amicon filter device with a 10 kDa cutoff and stored at -80°C.[12][13]
HSD17B13 Enzymatic Activity Assay (High-Throughput Screening via MALDI-TOF MS)
Objective: To determine the inhibitory activity of compounds against HSD17B13.
Methodology (adapted from Thamm S, et al., 2023): [12][13]
-
Reaction Setup: Enzymatic reactions are performed in an assay buffer containing 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.[12][13]
-
Compound Dispensing: Test compounds (e.g., this compound) or DMSO (vehicle control) are dispensed into 1536-well assay plates. For dose-response experiments, serial dilutions of the compounds are prepared.[12][13]
-
Enzyme Addition: 2.5 µL of 2x concentrated human recombinant HSD17B13 enzyme in assay buffer (final concentration: 50 nM) is added to the wells. Control wells receive plain assay buffer.[12][13]
-
Substrate Addition and Incubation: The reaction is initiated by adding the substrate (e.g., estradiol) and the cofactor NAD+. The plate is then incubated.[12]
-
Detection: The conversion of the substrate to its product is measured using MALDI-TOF mass spectrometry. The percentage of inhibition is calculated by comparing the signal in the compound-treated wells to the control wells. IC50 values are determined from the dose-response curves.[12]
A common alternative detection method is a coupled-enzyme luminescence assay (e.g., NAD(P)H-Glo™) that measures the production of NADH.[11][14]
Cellular Assay for HSD17B13 Activity
Objective: To assess the effect of HSD17B13 inhibitors on lipid accumulation in a cellular context.
Methodology (adapted from studies on HSD17B13 inhibition): [8]
-
Cell Culture: Human hepatocyte cell lines (e.g., HepG2 or Huh7) or primary human hepatocytes are cultured under standard conditions.
-
Lipotoxic Challenge: Cells are treated with a fatty acid, such as palmitic acid, to induce lipid accumulation and lipotoxicity.
-
Inhibitor Treatment: Concurrently with or prior to the fatty acid challenge, cells are treated with various concentrations of the HSD17B13 inhibitor (e.g., this compound) or a vehicle control.
-
Assessment of Lipid Accumulation: Intracellular lipid droplets are stained using a fluorescent dye (e.g., Nile Red or BODIPY 493/503) and visualized by fluorescence microscopy. The fluorescence intensity can be quantified to measure the extent of lipid accumulation.
-
Triglyceride Quantification: Cellular triglycerides are extracted and quantified using a commercially available colorimetric or fluorometric assay kit.
-
Cell Viability and Proliferation: Cell viability can be assessed using assays such as the MTT or CellTiter-Glo assay to determine if the inhibitor protects against lipotoxicity-induced cell death.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of HSD17B13 inhibitors.
Conclusion
This compound and other potent, selective inhibitors of HSD17B13 represent a promising therapeutic strategy for the treatment of NAFLD and NASH. Their mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, which in turn ameliorates hepatocyte lipotoxicity and may dampen pro-inflammatory signaling pathways. The detailed experimental protocols and a clear understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working on this important therapeutic target.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. enanta.com [enanta.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13-IN-8 Inhibitor Discovery and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, stimulating significant interest in the development of small molecule inhibitors to mimic this protective effect. This technical guide provides an in-depth overview of the discovery and development of HSD17B13 inhibitors, with a focus on HSD17B13-IN-8 and other key compounds. It details the underlying signaling pathways, experimental methodologies, and quantitative data to support ongoing research and development in this area.
HSD17B13 Signaling and Mechanism of Action
HSD17B13 is involved in lipid and retinol metabolism within hepatocytes.[2] Its expression is upregulated by the liver X receptor-α (LXR-α), a key regulator of lipid homeostasis, through the activation of sterol regulatory element-binding protein-1c (SREBP-1c). This creates a positive feedback loop that can contribute to hepatic lipogenesis.[2] The enzyme is known to catalyze the conversion of retinol to retinaldehyde.[2] Inhibition of HSD17B13 is being explored as a therapeutic strategy to mitigate the progression of NAFLD.[3]
Downstream of HSD17B13, its activity influences several pathways implicated in liver pathology. Inhibition of HSD17B13 has been shown to decrease pyrimidine catabolism, which may contribute to its protective effects against liver fibrosis.[4][5] Furthermore, some inhibitors have been observed to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[6] The inhibition of HSD17B13 is also associated with a reduction in lipotoxic effects induced by fatty acids in hepatocytes.[7]
Figure 1: HSD17B13 signaling in NAFLD and point of intervention for inhibitors.
HSD17B13 Inhibitor Discovery Workflow
The discovery of HSD17B13 inhibitors typically follows a structured drug discovery pipeline, beginning with high-throughput screening (HTS) to identify initial hits. These hits are then subjected to a series of validation and characterization assays to confirm their activity and elucidate their mechanism of action. Promising candidates from this stage, known as leads, undergo optimization to improve their potency, selectivity, and pharmacokinetic properties. Finally, optimized leads are evaluated in preclinical in vivo models to assess their efficacy and safety before consideration for clinical development.
Figure 2: A generalized workflow for the discovery and development of HSD17B13 inhibitors.
Quantitative Data for HSD17B13 Inhibitors
A number of small molecule inhibitors of HSD17B13 have been identified and characterized. The following table summarizes key quantitative data for this compound and other notable compounds.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell-based Potency (nM) | Notes |
| This compound | HSD17B13 | <100 (Estradiol)<1000 (LTB3) | - | - | Inhibits HSD17B13 with substrate-dependent potency. |
| BI-3231 | hHSD17B13mHSD17B13 | 113 | - | - | A potent and selective chemical probe for HSD17B13.[5] |
| Compound 32 | HSD17B13 | 2.5 | - | - | Demonstrates robust in vivo anti-MASH activity.[6] |
| INI-822 | HSD17B13 | Low nM | - | - | First-in-class oral small molecule inhibitor to enter clinical trials.[8] |
| Compound 1 (Pfizer) | HSD17B13 | 110 (Estradiol)150 (LTB4) | - | - | A fluorophenol-containing compound identified through HTS.[4] |
| Compound 2 (Pfizer) | HSD17B13 | 100 (Estradiol)200 (LTB4) | - | - | A benzoic acid compound identified through HTS.[4] |
| HSD17B13-IN-23 | HSD17B13 | <100 (Estradiol)<1000 (LTB3) | - | - | A potent inhibitor under investigation for NAFLD.[9] |
Experimental Protocols
HSD17B13 Enzymatic Assay (NAD-Glo™ Assay)
This protocol is adapted from methodologies used in HTS campaigns for HSD17B13 inhibitors.
Principle: The NAD-Glo™ Assay is a bioluminescent assay that measures the amount of NADH produced by the HSD17B13-catalyzed oxidation of a substrate. The amount of light generated is proportional to the enzyme activity.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., Estradiol, Leukotriene B4)
-
NAD+
-
NAD/NADH-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA, 5 mM DTT)[3]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Prepare a stock solution of the HSD17B13 enzyme in assay buffer.
-
Prepare substrate and NAD+ solutions in assay buffer.
-
Dispense a small volume (e.g., 50 nL) of test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to all wells except for the negative control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the generated NADH by adding the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[10]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.[10]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control and determine IC50 values from dose-response curves.
RapidFire Mass Spectrometry (MS) Assay
This protocol provides a high-throughput method for directly measuring substrate to product conversion.
Principle: The RapidFire system automates solid-phase extraction (SPE) of samples from assay plates and directly injects them into a mass spectrometer. This allows for the rapid and label-free quantification of both the substrate and the product of the HSD17B13 reaction.[11]
Materials:
-
Completed HSD17B13 enzymatic reaction mixtures in a 96- or 384-well plate
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
RapidFire High-throughput MS System
-
Triple quadrupole mass spectrometer
-
Appropriate SPE cartridge
Procedure:
-
Perform the HSD17B13 enzymatic reaction as described in the NAD-Glo assay protocol (steps 1-7).
-
Quench the reaction by adding the quenching solution to each well.
-
Place the assay plate into the RapidFire system.
-
The system aspirates a small volume from each well.
-
The sample is loaded onto an SPE cartridge where salts and proteins are washed away.[12]
-
The analyte (substrate and product) is eluted from the cartridge and directly infused into the mass spectrometer.[12]
-
The mass spectrometer is set up in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the substrate and product based on their unique mass-to-charge ratios.
-
The data is processed to calculate the ratio of product to substrate, which is a direct measure of enzyme activity.
-
Calculate percent inhibition and IC50 values as described for the NAD-Glo assay.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This biophysical assay is used to confirm direct binding of an inhibitor to HSD17B13.
Principle: TSA measures the thermal stability of a protein by monitoring its unfolding as the temperature is increased. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to hydrophobic regions of the unfolded protein.[13]
Materials:
-
Purified HSD17B13 protein
-
SYPRO Orange dye (or a similar fluorescent dye)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)[14]
-
Test compounds dissolved in DMSO
-
Real-time PCR instrument capable of performing a melt curve analysis
-
PCR plates (e.g., 96- or 384-well)
Procedure:
-
Prepare a master mix containing the HSD17B13 protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the test compounds or DMSO to the respective wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The data will be generated as a melt curve, showing an increase in fluorescence as the protein unfolds.
-
The Tm is the temperature at the midpoint of this transition.
-
A positive shift in the Tm in the presence of a compound compared to the DMSO control indicates that the compound binds to and stabilizes the HSD17B13 protein.[15]
Conclusion
The discovery and development of HSD17B13 inhibitors represent a promising therapeutic strategy for NAFLD and NASH. Compounds like this compound, BI-3231, and INI-822 have demonstrated the potential of targeting this enzyme. The methodologies outlined in this guide, from initial high-throughput screening to biophysical validation of binding, provide a robust framework for researchers in the field. The continued exploration of the HSD17B13 signaling pathway and the development of next-generation inhibitors will be crucial in translating the genetic validation of this target into a clinically effective therapy for patients with chronic liver disease.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem-agilent.com [chem-agilent.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. inipharm.com [inipharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. promega.com [promega.com]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
- 13. criver.com [criver.com]
- 14. eubopen.org [eubopen.org]
- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of HSD17B13 Inhibitors in Non-alcoholic Fatty Liver Disease
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[4][5] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic inactivation. This guide provides a comprehensive technical overview of the role of HSD17B13 in NAFLD and the current landscape of its inhibitors, with a focus on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.
HSD17B13: A Key Player in NAFLD Pathogenesis
HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily.[6] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][7] The enzyme is localized to the surface of lipid droplets within hepatocytes, suggesting a direct role in lipid metabolism.[3][4]
The primary enzymatic function of HSD17B13 relevant to NAFLD is its retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5][8] While the precise downstream consequences of this activity are still under investigation, it is hypothesized that the modulation of retinoid signaling and other lipid mediators by HSD17B13 contributes to hepatic inflammation and fibrosis.[4] Inhibition of HSD17B13 is therefore a promising strategy to mitigate the progression of NAFLD.
HSD17B13 Inhibitors: Quantitative Data
While the specific compound "HSD17B13-IN-8" is not extensively documented in publicly available scientific literature, several potent and selective inhibitors have been described. Among these, BI-3231 is a well-characterized chemical probe available for open science.[1][9][10] Data for BI-3231 and other publicly disclosed inhibitors are summarized below.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Selectivity vs. HSD17B11 | Reference |
| BI-3231 | human HSD17B13 | Enzymatic | Estradiol | 1 | 0.7 | >10,000-fold | [1][11][12] |
| mouse HSD17B13 | Enzymatic | Estradiol | 13 | - | - | [11] | |
| human HSD17B13 | Cellular | Estradiol | 13 | - | - | [9] | |
| Compound 1 (BI-3231 precursor) | human HSD17B13 | Enzymatic | Estradiol | 1400 | - | >100-fold | [1][9] |
| HSD17B13-IN-23 | human HSD17B13 | Enzymatic | Estradiol | < 100 | - | - | [13] |
| human HSD17B13 | Enzymatic | Leukotriene B3 | < 1000 | - | - | [13] | |
| Inipharm Exemplified Compound | His-tagged HSD17B13 | LC/MS-based estrone detection | Estradiol | ≤ 100 | - | - | [14][15] |
| EP-036332 | human HSD17B13 | Enzymatic | - | 14 | - | >7,000-fold | [16] |
| mouse HSD17B13 | Enzymatic | - | 2.5 | - | - | [16] | |
| EP-040081 | human HSD17B13 | Enzymatic | - | 79 | - | >1,265-fold | [16] |
| mouse HSD17B13 | Enzymatic | - | 74 | - | - | [16] | |
| Compound 32 | human HSD17B13 | Enzymatic | - | 2.5 | - | - | [17] |
Table 2: Physicochemical and DMPK Properties of BI-3231
| Property | Value | Reference |
| Aqueous Solubility | Good | [10] |
| Permeability | High | [1] |
| Metabolic Stability (Human & Mouse Hepatocytes) | Moderate | [10] |
| CYP Inhibition | No significant inhibition | [1] |
| In Vivo Clearance (Plasma) | Rapid | [11] |
| Hepatic Exposure | Considerable, maintained over 48h | [11] |
Signaling Pathways and Experimental Workflows
The inhibition of HSD17B13 is thought to interrupt a pathogenic signaling cascade in NAFLD. The following diagrams illustrate the proposed mechanism and a typical workflow for inhibitor characterization.
Caption: Proposed signaling pathway of HSD17B13 in NAFLD and the point of intervention for its inhibitors.
Caption: A typical drug discovery workflow for the identification and characterization of HSD17B13 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in the study of HSD17B13 inhibitors.
-
Objective: To produce purified HSD17B13 enzyme for biochemical assays.
-
Methodology:
-
Full-length human HSD17B13 (Uniprot ID: Q7Z5P4) with a C-terminal Histidine-tag is cloned into an expression vector.[1]
-
The construct is expressed in a suitable system, such as Sf9 insect cells using a baculoviral system or HEK293 cells.[1][18]
-
Cells are harvested and lysed by sonication in a buffer containing Tris, NaCl, Imidazole, TCEP, Glycerin, and a mild detergent (e.g., Triton-X or LMNG), supplemented with protease inhibitors and DNase I.[1]
-
The lysate is clarified by high-speed centrifugation.
-
The supernatant containing the soluble protein is purified using Nickel affinity chromatography (HisTrap column). The protein is eluted with an imidazole gradient.[1]
-
Fractions containing HSD17B13 are further purified by size-exclusion chromatography (e.g., Superdex 200 column).[1]
-
The pure protein is concentrated and stored at -80°C.[1]
-
-
Objective: To determine the in vitro potency (IC50) of inhibitors against HSD17B13.
-
Methodology:
-
Assay components are prepared in an assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).[18]
-
A serial dilution of the test compound in DMSO is prepared.
-
50 nL of the compound dilution is dispensed into a 1536- or 384-well assay plate.[1]
-
Recombinant human HSD17B13 enzyme (final concentration 50-100 nM) is added to the wells.[1][18]
-
The plate is incubated for 10-15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding a solution containing the substrate (e.g., 10-50 µM β-estradiol or retinol) and the cofactor NAD+ (at a concentration close to its Km, e.g., 1.4 mM).[1][9][18]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes).
-
The amount of NADH produced is quantified using a coupled-enzyme luminescence detection kit (e.g., NAD-Glo™ Assay).[18]
-
Data are normalized to high (no inhibitor) and low (no enzyme) controls.
-
IC50 values are calculated using a four-parameter logistical equation. For tight-binding inhibitors, the Morrison equation is used to determine the Ki value.[9]
-
-
Objective: To measure the potency of inhibitors in a cellular context.
-
Methodology:
-
HEK293 cells stably overexpressing human HSD17B13 are seeded in 384-well plates.[9]
-
After 24 hours, cells are treated with serial dilutions of the test compound (in DMSO, final concentration ≤1%) and incubated for 30 minutes at 37°C.[9]
-
The substrate (e.g., β-estradiol) is added to the culture medium.
-
Cells are incubated for a defined period to allow for substrate conversion.
-
The reaction is stopped, and the amount of product (e.g., estrone) in the supernatant is quantified, typically by LC-MS/MS.[14]
-
IC50 values are determined by non-linear regression analysis.
-
-
Objective: To evaluate the therapeutic potential of HSD17B13 inhibitors in a disease-relevant animal model.
-
Methodology:
-
A NAFLD/NASH model is induced in mice, for example, by feeding a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a high-fat, high-cholesterol diet.[19][20]
-
Mice are treated with the HSD17B13 inhibitor or vehicle control via a suitable route of administration (e.g., oral gavage).
-
After a defined treatment period, various endpoints are assessed:
-
Biochemical markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
-
Histopathology: Liver sections are stained with H&E for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis quantification.
-
Gene expression: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf, Ccl2), and lipid metabolism are measured by qPCR.[20]
-
Metabolomics: Hepatic lipid content (e.g., triglycerides, phospholipids) is quantified.[21]
-
-
Caption: Logical relationship between the genetic validation and the pharmacological targeting of HSD17B13 for NAFLD.
Conclusion and Future Directions
The strong genetic validation supporting HSD17B13 as a key driver of NAFLD progression has made it a high-priority target for therapeutic intervention. The development of potent and selective small molecule inhibitors, such as BI-3231, provides critical tools to further elucidate the biological functions of HSD17B13 and to assess its therapeutic potential.[22] While initial preclinical data with various inhibitors are promising, further studies are required to fully understand the downstream effects of HSD17B13 inhibition and to translate these findings into effective clinical therapies for patients with NAFLD and NASH. The ongoing clinical trials of HSD17B13-targeting agents will be crucial in determining the ultimate success of this therapeutic strategy.[2]
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. opnme.com [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. | BioWorld [bioworld.com]
- 15. Inipharm presents new HSD17B13 inhibitors | BioWorld [bioworld.com]
- 16. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. enanta.com [enanta.com]
- 19. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
The Role of HSD17B13 Inhibition in Lipid Metabolism: A Technical Overview of HSD17B13-IN-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. This lipid droplet-associated enzyme is primarily expressed in hepatocytes and is implicated in the regulation of hepatic lipid homeostasis. Upregulation of HSD17B13 is observed in patients with NAFLD, and genetic variants leading to a loss of function of this enzyme are associated with a reduced risk of developing progressive liver disease. Pharmacological inhibition of HSD17B13 represents a promising strategy to mitigate the lipotoxic effects associated with NAFLD. This technical guide provides an in-depth analysis of HSD17B13 inhibition on lipid metabolism, with a focus on the inhibitor HSD17B13-IN-8. Due to the limited specific data on this compound, this document leverages data from the well-characterized inhibitor BI-3231 and findings from HSD17B13 knockdown studies to provide a comprehensive understanding of the therapeutic potential of targeting this enzyme.
Introduction to HSD17B13 and its Role in Lipid Metabolism
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] HSD17B13 is predominantly expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[3][4] Its expression is significantly increased in the livers of patients with NAFLD.[3]
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in lipid metabolism.[2][5] Overexpression of HSD17B13 in the liver has been shown to promote the accumulation of lipids.[5] Conversely, genetic knockdown of HSD17B13 in mice fed a high-fat diet has been demonstrated to improve hepatic steatosis and reduce markers of liver fibrosis.[1] These findings highlight the potential of HSD17B13 as a drug target for the treatment of NAFLD.
This compound and Other Chemical Probes
This compound is a small molecule inhibitor of HSD17B13.[6] While specific quantitative data on its effects on lipid metabolism are not extensively available in the public domain, its inhibitory profile against HSD17B13 suggests it would modulate hepatic lipid content.
To provide a comprehensive overview, this guide incorporates data from a well-characterized HSD17B13 inhibitor, BI-3231. BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13 and has been shown to reduce lipotoxic effects in cellular models.[7][8][9]
Quantitative Data on the Effects of HSD17B13 Inhibition
The inhibition of HSD17B13 leads to significant alterations in the lipid profiles of hepatocytes and in vivo models. The following tables summarize the key quantitative findings from studies using the HSD17B13 inhibitor BI-3231 and from HSD17B13 knockdown experiments.
In Vitro Inhibitory Activity of HSD17B13 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| This compound | HSD17B13 | Estradiol Conversion | <100 | - | [6] |
| This compound | HSD17B13 | LTB3 Conversion | <1000 | - | [6] |
| BI-3231 | Human HSD17B13 | Enzymatic Assay | 1 | 0.7 | [9] |
| BI-3231 | Mouse HSD17B13 | Enzymatic Assay | 13 | - | [9] |
Effect of HSD17B13 Inhibition on Cellular Lipid Content
| Model System | Treatment | Measured Parameter | Result | Reference |
| Palmitic Acid-treated HepG2 cells | BI-3231 | Triglyceride Accumulation | Significantly decreased | [8][10] |
| Palmitic Acid-treated primary mouse hepatocytes | BI-3231 | Triglyceride Accumulation | Significantly decreased | [10] |
In Vivo Effects of HSD17B13 Knockdown on Hepatic Lipid Profile
| Animal Model | Intervention | Lipid Class | Change | Reference |
| High-Fat Diet-fed Mice | shRNA-mediated Hsd17b13 knockdown | Diacylglycerols (e.g., DAG 34:3) | Major decrease | [1] |
| High-Fat Diet-fed Mice | shRNA-mediated Hsd17b13 knockdown | Phosphatidylcholines (e.g., PC 34:3, PC 42:10) | Increase | [1] |
| High-Fat Diet-fed Mice | AAV8-shHsd17b13 | Total Triglycerides | Significantly decreased | [5] |
| High-Fat Diet-fed Mice | AAV8-shHsd17b13 | Total Phosphatidylcholine | Significantly increased | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the impact of HSD17B13 inhibition on lipid metabolism.
In Vitro Model of NAFLD and Treatment with HSD17B13 Inhibitor
This protocol describes the induction of a lipotoxic environment in hepatocytes to mimic conditions of NAFLD and subsequent treatment with an HSD17B13 inhibitor.
Cell Culture and Treatment:
-
Cell Line: HepG2 cells (human hepatocellular carcinoma).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Lipotoxicity: To induce lipid accumulation, cells are treated with palmitic acid. A stock solution of palmitic acid is prepared by conjugation with bovine serum albumin (BSA). Cells are typically treated with 0.25 mM palmitic acid for 24 hours.[11][12]
-
Inhibitor Treatment: HSD17B13 inhibitor (e.g., BI-3231) is dissolved in DMSO to prepare a stock solution. Cells are co-incubated with palmitic acid and the inhibitor at desired concentrations. A vehicle control (DMSO) is run in parallel.[10]
Quantification of Intracellular Triglycerides
This protocol outlines the steps for measuring triglyceride levels within hepatocytes following treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-Buffered Saline (PBS)
-
Commercial Triglyceride Quantification Assay Kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, the culture medium is aspirated, and cells are washed twice with ice-cold PBS.
-
Ice-cold lysis buffer is added to each well, and the plates are incubated on ice for 10-15 minutes.
-
Cells are scraped, and the lysate is transferred to a microcentrifuge tube.
-
The lysate is centrifuged to pellet cell debris, and the supernatant is collected.
-
Triglyceride Quantification: The triglyceride concentration in the supernatant is determined using a commercial assay kit according to the manufacturer's instructions. This typically involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids, followed by a colorimetric or fluorometric detection step.
-
The absorbance or fluorescence is measured using a microplate reader.
-
Triglyceride levels are normalized to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay.
HSD17B13 Enzymatic Assay
This protocol describes a general method for measuring the enzymatic activity of HSD17B13 and the inhibitory effect of compounds like this compound.
Principle: The assay measures the conversion of a substrate (e.g., estradiol or leukotriene B4) by HSD17B13 in the presence of the cofactor NAD+. The production of NADH is monitored, often through a coupled-enzyme luminescence assay (e.g., NAD-Glo™ Assay).[13]
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol)
-
NAD+
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
HSD17B13 inhibitor (this compound or BI-3231)
-
NAD-Glo™ Assay kit (or similar NADH detection system)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the assay buffer, recombinant HSD17B13 enzyme, and the inhibitor at various concentrations.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Detection: Stop the reaction and measure the amount of NADH produced using a detection reagent such as the NAD-Glo™ Assay. This involves a luciferase-based reaction that generates a luminescent signal proportional to the NADH concentration.
-
Data Analysis: The luminescent signal is read using a luminometer. The IC50 value for the inhibitor is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Pathways and Workflows
Signaling Pathway of HSD17B13 in Lipid Metabolism
Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism and the point of intervention by inhibitors.
Experimental Workflow for In Vitro Lipotoxicity Assay
References
- 1. biorxiv.org [biorxiv.org]
- 2. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of an in vitro steatosis model simulating activated de novo lipogenesis in MAFLD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BI 3231 (8039) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. enanta.com [enanta.com]
- 13. enanta.com [enanta.com]
Understanding the binding affinity of HSD17B13-IN-8
An In-Depth Technical Guide to the Binding Affinity of HSD17B13-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the binding affinity of this compound, a known inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in HSD17B13 are protective against the progression of these diseases, making it a compelling therapeutic target.[1][2] this compound serves as a chemical tool for studying the enzyme's function and for the development of novel therapeutics.
Binding Affinity Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%. The IC50 values are dependent on the specific substrate used in the assay.
| Inhibitor | Target | Substrate | IC50 (μM) |
| This compound | HSD17B13 | Estradiol | < 0.1 |
| This compound | HSD17B13 | Leukotriene B4 (LTB3) | < 1.0 |
Data sourced from commercial supplier MedchemExpress. The primary publication detailing the experimental conditions for these specific values is not publicly available.
Experimental Protocols
While the precise protocol used to generate the IC50 values for this compound is not detailed in the public domain, a representative biochemical assay can be constructed based on established methods for measuring HSD17B13 enzymatic activity.[3][4] The enzyme catalyzes the oxidation of substrates like β-estradiol or retinol, which involves the reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5] The inhibitory potency can be determined by measuring the rate of NADH production in the presence of varying concentrations of the inhibitor.
Representative Protocol: In Vitro HSD17B13 Inhibition Assay using a Bioluminescent Readout
This protocol describes a method to determine the IC50 value of an inhibitor against purified human HSD17B13.
Objective: To measure the dose-dependent inhibition of HSD17B13 enzymatic activity by a test compound.
Principle: The enzymatic activity of HSD17B13 is quantified by measuring the amount of NADH produced, which is directly proportional to the conversion of the substrate. A bioluminescent detection reagent (e.g., Promega's NAD(P)H-Glo™ Detection System) is used, where a reductase enzyme consumes NADH to reduce a pro-luciferin substrate into luciferin, which is then quantified by a luciferase enzyme. The light signal produced is proportional to the NADH concentration.
Materials:
-
Purified, recombinant human HSD17B13 protein
-
This compound or other test inhibitors
-
Substrate: β-estradiol (or LTB4, all-trans-retinol)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 0.005% Empigen BB, 0.1 mM DTT
-
NAD(P)H-Glo™ Detection System (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 mM is created. Further dilute these into the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of HSD17B13 enzyme in the assay buffer.
-
Prepare a working solution of the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) in the assay buffer.
-
-
Assay Reaction:
-
Add the diluted test inhibitor or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Add the HSD17B13 enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/cofactor mixture to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using control wells: 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways involving HSD17B13 and a typical experimental workflow for inhibitor characterization.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13-IN-8: A Chemical Probe for Interrogating Hydroxysteroid 17β-Dehydrogenase 13 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. The development of potent and selective chemical probes is crucial for elucidating the biological functions of HSD17B13 and for validating it as a drug target. HSD17B13-IN-8 is a small molecule inhibitor of HSD17B13 that serves as a valuable tool for in vitro studies. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, and detailed protocols for its use in characterizing HSD17B13 function. For in vivo studies and more extensive in vitro characterization, the well-characterized chemical probe BI-3231 is also discussed.
Introduction to HSD17B13
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is primarily localized to the lipid droplets of hepatocytes.[2] The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[3][4] Functionally, HSD17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[5][6] It has also been shown to metabolize other substrates, including estradiol and leukotriene B4.[7] On the lipid droplet surface, HSD17B13 interacts with adipose triglyceride lipase (ATGL) and its coactivator, comparative gene identification-58 (CGI-58), suggesting a role in lipolysis.[8] Furthermore, emerging evidence indicates that hepatocyte-derived HSD17B13 can influence the activation of hepatic stellate cells (HSCs) through transforming growth factor-beta 1 (TGF-β1) signaling, thereby contributing to liver fibrosis.[9][10]
HSD17B13 Inhibitors: this compound and BI-3231
The development of selective inhibitors is paramount to dissecting the enzymatic functions of HSD17B13. This guide focuses on this compound and the extensively characterized chemical probe BI-3231.
Chemical Properties
A summary of the chemical properties of this compound and BI-3231 is provided in Table 1.
Table 1: Chemical Properties of HSD17B13 Inhibitors
| Property | This compound | BI-3231 |
| CAS Number | 2758802-02-5 | 2894848-07-6 |
| Molecular Formula | Not Publicly Available | C₁₆H₁₄F₂N₄O₃S |
| Molecular Weight | Not Publicly Available | 380.4 g/mol |
| Solubility | Soluble in DMSO | Good water solubility |
| Storage | Stock solution at -80°C for 6 months, -20°C for 1 month[7] | Dry powder or DMSO stock at -20°C |
In Vitro Potency and Selectivity
The inhibitory activities of this compound and BI-3231 against human and murine HSD17B13 have been determined using various enzymatic and cellular assays (Table 2).
Table 2: In Vitro Potency and Selectivity of HSD17B13 Inhibitors
| Inhibitor | Target | Assay | Substrate | IC₅₀ | Kᵢ | Selectivity |
| This compound | hHSD17B13 | Enzymatic | Estradiol | < 0.1 µM[7] | - | Not Reported |
| hHSD17B13 | Enzymatic | Leukotriene B4 | < 1 µM[7] | - | Not Reported | |
| BI-3231 | hHSD17B13 | Enzymatic | Estradiol | 1 nM[11] | 0.7 ± 0.2 nM | >10,000-fold vs HSD17B11 |
| mHSD17B13 | Enzymatic | Estradiol | 13 nM[11] | - | >10,000-fold vs HSD17B11 | |
| hHSD17B13 | Cellular | - | 11 ± 5 nM | - | Clean in SafetyScreen44 panel |
hHSD17B13: human HSD17B13; mHSD17B13: murine HSD17B13
In Vivo Pharmacokinetics of BI-3231
BI-3231 has been profiled in vivo in mice, demonstrating rapid plasma clearance but significant accumulation and retention in the liver, the primary site of HSD17B13 expression.[12][13]
Table 3: In Vivo Pharmacokinetic Parameters of BI-3231 in Mice
| Route | Dose | Bioavailability (F%) | Key Observation |
| Intravenous (i.v.) | 1.9 mg/kg | - | Rapid, biphasic plasma clearance exceeding hepatic blood flow.[12] |
| Oral (p.o.) | 19 mg/kg | 10%[12] | Low oral bioavailability. |
| Subcutaneous (s.c.) | - | Significantly increased | Improved systemic exposure compared to oral administration.[12] |
| Tissue Distribution | Extensive liver tissue accumulation and retention for over 48 hours.[11][12] |
Signaling and Interaction Pathways of HSD17B13
The following diagrams illustrate the current understanding of HSD17B13's regulatory and interaction pathways.
Transcriptional Regulation of HSD17B13
Caption: Transcriptional regulation of HSD17B13 expression.
HSD17B13 on the Lipid Droplet and Interaction with Lipolysis Machinery
Caption: HSD17B13's role on the lipid droplet surface.
HSD17B13-Mediated Crosstalk between Hepatocytes and Hepatic Stellate Cells
Caption: HSD17B13-driven hepatocyte-HSC signaling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize HSD17B13 function using chemical probes like this compound and BI-3231.
HSD17B13 Enzymatic Activity Assay (Estradiol Substrate)
This assay measures the conversion of estradiol to estrone by HSD17B13, coupled with the detection of NADH production.
Materials:
-
Purified recombinant human HSD17B13
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[14]
-
NAD⁺ solution
-
β-estradiol solution
-
This compound or BI-3231 stock solution in DMSO
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or BI-3231) in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 50-100 nM of purified HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.[14]
-
Initiate the reaction by adding a mixture of β-estradiol (10-50 µM) and NAD⁺ (500 µM) to each well.[13][14]
-
Incubate the reaction for 1-4 hours at room temperature.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for 60 minutes to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This cell-based assay quantifies the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13.[5][15]
Materials:
-
HEK293 cells
-
Expression vector for HSD17B13 or empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system with a normal-phase column
-
Retinaldehyde and retinoic acid standards
Procedure:
-
Seed HEK293 cells in culture plates and allow them to adhere overnight.
-
Transfect the cells with the HSD17B13 expression vector or empty vector control using a suitable transfection reagent.
-
After 24-48 hours, treat the cells with 2-5 µM all-trans-retinol for 6-8 hours.[15] To test inhibitors, pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding retinol.
-
Harvest the cells, wash with PBS, and lyse them.
-
Extract retinoids from the cell lysates.
-
Analyze the levels of retinaldehyde and retinoic acid by HPLC, using standards for quantification.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
Cellular Target Engagement Assay in Hepatocytes
This protocol, adapted from studies with BI-3231, assesses the inhibitor's effect on HSD17B13 in a cellular context, often in a model of lipotoxicity.[16][17]
Materials:
-
HepG2 cells or primary murine hepatocytes
-
Palmitic acid
-
BI-3231 or this compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
Cell viability assay reagent (e.g., MTT)
Procedure:
-
Plate HepG2 cells or primary hepatocytes and allow them to attach.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Co-incubate the cells with various concentrations of the HSD17B13 inhibitor or vehicle control.
-
After 24-48 hours, assess the following endpoints:
-
Lipid Accumulation: Stain the cells with Oil Red O and visualize lipid droplets by microscopy. Quantify intracellular triglycerides using a commercial kit.
-
Cell Viability: Measure cell viability using an MTT assay or similar method.
-
Gene Expression: Analyze the expression of genes involved in lipid metabolism and fibrosis by qRT-PCR.
-
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Workflow for In Vitro HSD17B13 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of HSD17B13 chemical probes.
Workflow for In Vivo Pharmacokinetic Study of BI-3231 in Mice
Caption: Workflow for assessing the in vivo pharmacokinetic properties of BI-3231.
Conclusion
This compound and the more extensively characterized probe BI-3231 are invaluable tools for the scientific community to investigate the multifaceted roles of HSD17B13 in liver physiology and pathology. This technical guide provides a centralized resource of quantitative data and detailed experimental protocols to facilitate the use of these chemical probes in elucidating the function of HSD17B13 and in the development of novel therapeutics for chronic liver diseases. The provided diagrams of signaling pathways and experimental workflows offer a visual framework for understanding the complex biology of HSD17B13 and for designing rigorous experimental studies.
References
- 1. scispace.com [scispace.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. enanta.com [enanta.com]
- 15. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Inhibition of HSD17B13 by HSD17B13-IN-8: A Technical Guide to its Physiological Substrates and Experimental Interrogation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide focuses on the physiological substrates of HSD17B13 and the inhibitory action of a specific small molecule, HSD17B13-IN-8. We provide a detailed overview of the enzyme's role in lipid and retinol metabolism, quantitative data on its inhibition, and comprehensive experimental protocols for its study.
Physiological Role and Substrates of HSD17B13
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is involved in the metabolism of a variety of lipophilic compounds.[4][6] Its localization to lipid droplets within hepatocytes positions it at a critical nexus of lipid metabolism.[1][7][8] The primary enzymatic function of HSD17B13 is the NAD+ dependent oxidation of hydroxysteroids and other lipidic molecules.[4]
Identified physiological substrates of HSD17B13 include:
-
Steroids: HSD17B13 catalyzes the conversion of estradiol to estrone.[1][9]
-
Proinflammatory Lipid Mediators: Leukotriene B4 (LTB4), a potent chemoattractant involved in inflammation, is a substrate for HSD17B13.[1][9]
-
Retinoids: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, a key step in the synthesis of retinoic acid, which is crucial for gene regulation.[1][7]
The dysregulation of these substrates is implicated in the progression of liver disease, highlighting the therapeutic potential of HSD17B13 inhibition.
HSD17B13 Signaling Pathway
The expression of HSD17B13 is, in part, regulated by the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway, a central axis in the control of hepatic lipogenesis.[1][2][3][5][10] LXRα, a nuclear receptor, is activated by oxysterols and, in turn, induces the expression of SREBP-1c. SREBP-1c then directly binds to the promoter of the HSD17B13 gene, upregulating its transcription.[2][3] This creates a feed-forward loop where HSD17B13 may further influence lipid metabolism.
Quantitative Analysis of HSD17B13 Inhibition by this compound
This compound is a potent inhibitor of HSD17B13 enzymatic activity. The inhibitory capacity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Substrate | IC50 (µM) | Reference |
| This compound | Estradiol | < 0.1 | MedchemExpress |
| This compound | Leukotriene B4 | < 1 | MedchemExpress |
Detailed Experimental Protocols
HSD17B13 Enzyme Activity Assay (NADH-Glo™ Detection)
This protocol describes the measurement of HSD17B13 enzymatic activity by quantifying the production of NADH, a co-product of the oxidation reaction, using a bioluminescent assay.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol, retinol)
-
NAD+
-
NADH-Glo™ Detection Kit (Promega, G9061)
-
384-well white assay plates
-
Multi-mode plate reader with luminescence detection capabilities
-
Assay Buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the substrate (e.g., 15 µM β-estradiol) and NAD+ (e.g., 500 µM) in Assay Buffer.
-
Prepare a stock solution of recombinant human HSD17B13 protein (e.g., 300 ng per reaction) in Assay Buffer.
-
Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
-
Assay Reaction:
-
In a 384-well plate, add 10 µL of the substrate/NAD+ mixture to each well.
-
To initiate the reaction, add the recombinant HSD17B13 protein solution to each well. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add an equal volume of the prepared NADH-Glo™ Detection Reagent to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a multi-mode plate reader. The light signal is proportional to the amount of NADH produced and thus reflects the enzymatic activity of HSD17B13.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Treatment:
-
Culture hepatocytes to confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, stabilized proteins.
-
-
Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
HSD17B13 stands as a genetically and pharmacologically validated target for the treatment of chronic liver diseases. The inhibitor this compound effectively blocks the enzymatic activity of HSD17B13 towards its key physiological substrates, including steroids, proinflammatory lipids, and retinoids. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate biology of HSD17B13 and to evaluate the efficacy of novel inhibitors. Further elucidation of the downstream consequences of HSD17B13 inhibition will be pivotal in the development of new therapeutic strategies for NAFLD and related conditions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
The Impact of HSD17B13 Inhibition on Retinol and Estradiol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target, particularly in the context of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme is highly expressed in the liver and is known to possess retinol dehydrogenase (RDH) activity, playing a role in vitamin A metabolism.[1][2][3] Additionally, as a member of the HSD17B family, it is implicated in the metabolism of steroids, including the conversion of estradiol to estrone. This guide provides an in-depth technical overview of the impact of a representative HSD17B13 inhibitor on both retinol and estradiol metabolism, utilizing publicly available data on well-characterized inhibitors as a surrogate for the specifically requested but less documented "HSD17B13-IN-8".
Core Concepts: HSD17B13 Function in Retinol and Estradiol Metabolism
HSD17B13's enzymatic activity is central to its physiological and pathological roles. The enzyme catalyzes the NAD+-dependent oxidation of specific substrates.
Retinol Metabolism
In the liver, HSD17B13 functions as a retinol dehydrogenase, converting retinol (Vitamin A) to retinaldehyde.[1][3] This is a crucial step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression in various cellular processes. Dysregulation of retinoid metabolism has been linked to liver diseases.
Estradiol Metabolism
As a member of the hydroxysteroid dehydrogenase family, HSD17B13 is also involved in steroid hormone metabolism. Specifically, it can catalyze the conversion of the potent estrogen, estradiol (E2), to the less potent estrone (E1). This activity can modulate the local estrogenic signaling within the liver.
Quantitative Analysis of HSD17B13 Inhibition
For instance, "compound 1," a precursor to the potent inhibitor BI-3231, has been shown to inhibit HSD17B13 activity with both retinol and estradiol as substrates. The half-maximal inhibitory concentrations (IC50) for this compound are summarized in the table below.
| Substrate | Inhibitor | IC50 (µM) |
| Retinol | Compound 1 | 2.4 ± 0.1 |
| Estradiol | Compound 1 | 1.4 ± 0.7 |
Table 1: Inhibitory activity of a representative HSD17B13 inhibitor ("compound 1") on retinol and estradiol metabolism. Data is presented as the mean ± standard deviation.[4]
The data clearly indicates that the inhibitor is effective against HSD17B13's activity on both retinol and estradiol, with a slightly higher potency observed for the metabolism of estradiol.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HSD17B13 inhibition. Below are representative protocols for key experiments.
HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)
This protocol is adapted from established methods to determine the retinol dehydrogenase activity of HSD17B13 in a cellular context.[5]
1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 6-well plates and grown to 70-80% confluency.
- Transient transfection is performed using a suitable transfection reagent to express human HSD17B13. An empty vector control is used for comparison.
2. Substrate and Inhibitor Treatment:
- 24 hours post-transfection, the culture medium is replaced with fresh medium containing all-trans-retinol (e.g., 5 µM).
- For inhibitor studies, cells are pre-incubated with the HSD17B13 inhibitor (e.g., this compound or a surrogate like BI-3231) at various concentrations for 1 hour before the addition of retinol.
3. Sample Collection and Preparation:
- After an 8-hour incubation with retinol, the cells and culture medium are collected.
- Cells are lysed, and the protein concentration is determined using a BCA protein assay kit.
- Retinoids are extracted from the cell lysates and medium using a liquid-liquid extraction method (e.g., with hexane).
4. Analytical Method:
- The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.
- The results are normalized to the total protein concentration.
5. Data Analysis:
- The inhibitory effect is calculated as the percentage reduction in retinaldehyde and retinoic acid formation in the presence of the inhibitor compared to the vehicle control.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
HSD17B13 Estradiol Metabolism Assay (Biochemical)
This protocol describes a biochemical assay to measure the conversion of estradiol to estrone by recombinant HSD17B13 and the inhibitory effect of compounds.[6][7]
1. Reagents and Materials:
- Purified recombinant human HSD17B13 protein.
- Assay buffer: e.g., 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20.
- Cofactor: NAD+.
- Substrate: β-estradiol.
- HSD17B13 inhibitor (e.g., this compound or a surrogate).
- Detection reagent for NADH (e.g., NAD(P)H-Glo™ Detection Reagent).
- 384-well assay plates.
2. Assay Procedure:
- A solution of the HSD17B13 inhibitor is serially diluted in the assay buffer.
- To each well of the 384-well plate, add the inhibitor solution (or vehicle control).
- Add the HSD17B13 enzyme solution (e.g., 50-100 nM final concentration).
- Initiate the enzymatic reaction by adding a mixture of NAD+ (e.g., 12 µM final concentration) and β-estradiol (e.g., 12 µM final concentration).
- Incubate the plate at room temperature for a defined period (e.g., 2 hours).
3. Detection:
- Stop the reaction and measure the amount of NADH produced using a luminescent detection reagent according to the manufacturer's instructions.
- Alternatively, the formation of estrone can be quantified by liquid chromatography-mass spectrometry (LC-MS).
4. Data Analysis:
- The percentage of inhibition is calculated based on the reduction in NADH formation or estrone production in the presence of the inhibitor compared to the vehicle control.
- IC50 values are determined as described for the retinol dehydrogenase assay.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding.
Caption: HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a key step in retinoic acid synthesis. This compound inhibits this process.
Caption: HSD17B13 mediates the conversion of potent estradiol to less potent estrone. This compound blocks this conversion.
Caption: Workflow for evaluating HSD17B13 inhibitors in both biochemical and cell-based assays.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for liver diseases. Understanding the impact of inhibitors on the enzyme's dual roles in retinol and estradiol metabolism is critical for drug development. The data and protocols presented in this guide provide a framework for the continued investigation of HSD17B13 inhibitors. The use of well-characterized inhibitors in robust biochemical and cell-based assays will be instrumental in elucidating the full therapeutic potential of targeting HSD17B13.
References
- 1. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
HSD17B13 Inhibition: A Therapeutic Strategy for Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Information regarding the specific compound "HSD17B13-IN-8" is not publicly available. This guide focuses on the broader, well-documented role of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibition as a therapeutic approach for liver fibrosis, drawing upon data from genetic studies and known chemical probes.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Extensive human genetic studies have identified loss-of-function variants in the HSD17B13 gene, such as rs72613567, that are strongly associated with a reduced risk of progressing from simple steatosis to nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This protective effect has positioned HSD17B13 as a high-value therapeutic target for chronic liver diseases. Inhibition of HSD17B13's enzymatic activity is hypothesized to mimic the protective phenotype observed in individuals with these genetic variants, offering a promising strategy to slow or prevent the progression of liver fibrosis.[3]
This technical guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis, focusing on the therapeutic potential of its inhibition. It includes quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support further research and development in this area.
Quantitative Data on HSD17B13 Inhibition
The therapeutic potential of targeting HSD17B13 is supported by both in vitro biochemical data and in vivo preclinical studies. Small molecule inhibitors have been developed, and their potency has been characterized. Furthermore, preclinical models using RNA interference to knock down HSD17B13 expression have demonstrated beneficial effects on markers of liver health and fibrosis.
In Vitro Potency of Small Molecule Inhibitors
The development of potent and selective chemical probes allows for the direct investigation of HSD17B13's function. BI-3231 is the first such publicly disclosed tool compound.[3][4]
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| BI-3231 | Human HSD17B13 | 1 nM | Enzymatic Assay | [2][5] |
| Mouse HSD17B13 | 13 - 14 nM | Enzymatic Assay | [2][5] | |
| Compound 1 | Human HSD17B13 | 1400 nM | Enzymatic Assay (Estradiol substrate) | [3] |
| Compound 32 | Human HSD17B13 | 2.5 nM | Enzymatic Assay | [6] |
Table 1: Biochemical potency of selected HSD17B13 inhibitors.
In Vivo Efficacy of HSD17B13 Knockdown
Preclinical studies using shRNA-mediated knockdown of HSD17B13 in mouse models of diet-induced liver disease have shown significant improvements in liver health, including a reduction in markers associated with fibrosis.[7][8][9]
| Intervention | Animal Model | Key Findings | Quantitative Change | Reference |
| shRNA-mediated Hsd17b13 knockdown | High-Fat Diet (HFD)-fed obese mice | Reduction in hepatic steatosis | Markedly improved histology | [7][8][9] |
| Reduction in serum ALT levels | Significantly decreased | [7][8] | ||
| Reduction in fibrosis markers | Decreased gene expression of Timp2 | [7][8][9] | ||
| Trended to decrease Col1a1, Timp1 | [9] |
Table 2: Effects of HSD17B13 knockdown on liver fibrosis markers in a preclinical model.
Signaling Pathways and Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1] Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[3] While its precise physiological substrate and function are still under investigation, it is known to possess retinol dehydrogenase activity.[10] The protective mechanism conferred by HSD17B13 loss-of-function is thought to involve alterations in hepatic lipid metabolism and a reduction in processes that lead to inflammation and hepatocyte ballooning, which are key drivers of fibrosis.[11]
Inhibition of HSD17B13 is expected to block its enzymatic activity, leading to a metabolic state that is less prone to lipotoxicity, inflammation, and the subsequent activation of hepatic stellate cells, which are the primary collagen-producing cells in the liver.
Experimental Protocols
Reproducible and standardized protocols are critical for evaluating the efficacy of HSD17B13 inhibitors. The following sections detail methodologies for key in vivo and ex vivo experiments.
Animal Model: Diet-Induced Liver Fibrosis
A common method to induce NASH and associated fibrosis in mice is the use of a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Animals: 6 to 8-week-old male C57BL/6J mice.
-
Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.
-
Diet Induction: Switch mice to a CDAHFD (e.g., 60% kcal from fat, 0.1% methionine, and no choline).[12] House control mice on a corresponding normal control diet.
-
Duration: Feed mice the respective diets for a period of 12 to 24 weeks to induce significant fibrosis.[12][13]
-
Inhibitor Administration: During the diet induction period, administer the HSD17B13 inhibitor or vehicle control via the desired route (e.g., oral gavage) at a predetermined frequency and dose.
-
Endpoint Analysis: At the end of the study, euthanize mice and collect blood serum and liver tissue for subsequent analyses.
Histological Assessment of Fibrosis: Picrosirius Red Staining
Picrosirius Red (PSR) staining is the gold standard for visualizing collagen fibers in tissue sections.[1] Quantification is typically performed by measuring the Collagen Proportional Area (CPA).[1]
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm thick sections and mount on slides.[1]
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Staining:
-
Incubate slides in a 0.1% solution of Sirius Red (Direct Red 80) dissolved in saturated aqueous picric acid for 60 minutes.[14]
-
Wash slides twice in acidified water (0.5% acetic acid).
-
-
Dehydration and Mounting: Dehydrate the sections rapidly through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Image Acquisition: Digitize the entire slide using a whole-slide scanner.
-
Quantification:
Biochemical Quantification of Fibrosis: Hydroxyproline Assay
This assay measures the total collagen content in a liver sample by quantifying hydroxyproline, an amino acid abundant in collagen.[16]
-
Sample Preparation: Weigh approximately 50-100 mg of frozen liver tissue.[16][17]
-
Hydrolysis:
-
Neutralization: After cooling, neutralize the hydrolysate to a pH of 7-8 with sodium hydroxide (NaOH).
-
Oxidation:
-
Color Development:
-
Measurement: Cool samples to room temperature and measure the absorbance at 550-561 nm.[16][17]
-
Calculation: Determine the hydroxyproline concentration from a standard curve prepared with pure hydroxyproline. Express results as µg of hydroxyproline per mg of liver tissue.
Gene Expression Analysis: qRT-PCR for Fibrosis Markers
-
RNA Extraction: Isolate total RNA from ~30 mg of frozen liver tissue using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Perform real-time PCR using a SYBR Green-based master mix.[19]
-
Use primers specific for fibrosis-related genes (e.g., Col1a1, Acta2, Timp1) and a housekeeping gene (e.g., Gapdh, β-actin) for normalization.
-
Cycling conditions typically include an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 45s), annealing (60°C for 45s), and extension (72°C for 45s).[20]
-
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Protein Expression Analysis: Western Blot & Immunohistochemistry (IHC)
-
Western Blot:
-
Protein Extraction: Homogenize liver tissue in RIPA buffer with protease inhibitors. Quantify protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 10-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[21]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-HSD17B13, anti-α-SMA, anti-Collagen I) overnight at 4°C.
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate. Use β-actin or GAPDH as a loading control.[21]
-
-
Immunohistochemistry (IHC):
-
Slide Preparation: Use formalin-fixed, paraffin-embedded liver sections as described for PSR staining.
-
Antigen Retrieval: Perform heat-induced epitope retrieval, for example, by heating sections in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20-45 minutes.[22][23]
-
Staining:
-
Block endogenous peroxidase activity with 0.3% H2O2.[22]
-
Block non-specific binding with normal serum.[22]
-
Incubate with primary antibody (e.g., anti-HSD17B13) for 2 hours at room temperature or overnight at 4°C.[22]
-
Apply a biotinylated secondary antibody followed by an avidin-horseradish peroxidase complex.[22]
-
-
Visualization: Develop the stain using a DAB substrate, which produces a brown precipitate. Counterstain with hematoxylin.[22]
-
Analysis: Evaluate the staining intensity and distribution using light microscopy.
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for assessing the anti-fibrotic potential of an HSD17B13 inhibitor in a preclinical setting.
Conclusion
The convergence of human genetic data and preclinical evidence strongly supports the inhibition of HSD17B13 as a promising therapeutic strategy for liver fibrosis. Loss-of-function variants are robustly protective against disease progression, and early preclinical data with knockdown and small molecule approaches are encouraging. The availability of potent chemical probes like BI-3231 will be instrumental in further elucidating the biological functions of HSD17B13 and validating its role in mitigating fibrosis.[4][24] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug developers to advance the investigation of HSD17B13 inhibitors as a novel class of anti-fibrotic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Stained Liver Tissue [imagej.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of High-fat Diet-induced Liver Fibrosis by SOCS1 Expression in Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
- 19. Characterization of the MMP/TIMP Imbalance and Collagen Production Induced by IL-1β or TNF-α Release from Human Hepatic Stellate Cells | PLOS One [journals.plos.org]
- 20. Expression of tissue inhibitor of matrix metalloproteinases-1 during aging in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. neobiotechnologies.com [neobiotechnologies.com]
- 24. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
HSD17B13-IN-8: A Technical Guide to its Interaction with Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, has emerged as a significant therapeutic target in the context of chronic liver diseases, particularly nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1][2] Predominantly expressed in hepatocytes, HSD17B13 is a lipid droplet (LD)-associated protein, suggesting a crucial role in lipid metabolism.[1][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[3][5] This has spurred the development of small molecule inhibitors targeting HSD17B13's enzymatic activity. HSD17B13-IN-8 is one such inhibitor. This technical guide provides a comprehensive overview of this compound, its proposed interaction with lipid droplets, and the methodologies to study its effects.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of HSD17B13. While detailed structural and extensive biological data in peer-reviewed literature are limited, its inhibitory activity has been characterized against known substrates of HSD17B13.
Table 1: In Vitro Inhibitory Activity of this compound
| Substrate | IC50 (µM) |
| Estradiol | < 0.1 |
| LTB3 | < 1 |
Data sourced from MedChemExpress.[6]
The Role of HSD17B13 at the Lipid Droplet Interface
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1][3][4] Its enzymatic activity is thought to be involved in the metabolism of various lipid species, including steroids and potentially retinoids.[3] Overexpression of HSD17B13 has been shown to promote the accumulation of intracellular lipid droplets and increase the half-life of triglycerides, suggesting that its inhibition could be a viable therapeutic strategy to reduce hepatic steatosis.[7][8]
The precise mechanism by which HSD17B13 influences lipid droplet dynamics is still under investigation. However, it is proposed that its enzymatic activity may alter the local lipid environment on the lipid droplet surface, thereby affecting the recruitment of other lipid-metabolizing enzymes or the structural integrity of the lipid droplet itself.
Proposed Mechanism of Action for this compound
This compound, by inhibiting the enzymatic activity of HSD17B13, is hypothesized to counteract the pro-steatotic effects of the enzyme. The inhibition of HSD17B13 is expected to reduce the accumulation of triglycerides within hepatocytes and potentially restore normal lipid homeostasis.
Caption: Proposed mechanism of this compound action in hepatocytes.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized methodologies based on the study of HSD17B13 and its inhibitors.
In Vitro HSD17B13 Enzymatic Assay
This protocol describes a method to assess the inhibitory activity of compounds like this compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA)
-
Substrate (e.g., Estradiol or Leukotriene B4)
-
Cofactor (NAD+)
-
This compound
-
Detection reagent (e.g., a kit to measure NADH production)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add recombinant HSD17B13 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for an in vitro HSD17B13 enzymatic assay.
Cellular Lipid Droplet Accumulation Assay
This protocol outlines a method to evaluate the effect of this compound on lipid droplet accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Fatty acids (e.g., oleic acid, palmitic acid) to induce lipid accumulation
-
This compound
-
Lipid droplet stain (e.g., Nile Red, BODIPY 493/503)
-
Nuclear stain (e.g., DAPI)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Imaging system (e.g., fluorescence microscope or high-content imager)
Procedure:
-
Seed hepatocytes in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a mixture of fatty acids to induce lipid droplet formation. Concurrently, treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 24-48 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with a lipid droplet stain and a nuclear stain.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the lipid droplet area, number, and intensity per cell using image analysis software.
Caption: Workflow for a cellular lipid droplet accumulation assay.
Conclusion
This compound is a potent inhibitor of HSD17B13, a lipid droplet-associated enzyme implicated in the pathogenesis of NAFLD. By inhibiting HSD17B13, this compound represents a promising tool for studying the role of this enzyme in lipid metabolism and for the potential development of novel therapeutics for chronic liver diseases. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and other similar inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting HSD17B13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for HSD17B13-IN-8
These application notes provide detailed protocols for the in vitro assessment of HSD17B13-IN-8, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). The intended audience for this document includes researchers, scientists, and professionals involved in drug development and discovery, particularly those focused on liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and NASH.[3] This has positioned HSD17B13 as a promising therapeutic target for these conditions. HSD17B13 catalyzes the NAD+ dependent oxidation of various substrates, including steroids like estradiol, and bioactive lipids such as leukotriene B4.[4][5] this compound is a small molecule inhibitor of HSD17B13, and its in vitro characterization is crucial for understanding its therapeutic potential.
Data Summary
The inhibitory activity of this compound and a related inhibitor, BI-3231, has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Assay Type | Substrate | Species | IC50 | Reference |
| This compound | Biochemical | Estradiol | Human | < 0.1 µM | N/A |
| This compound | Biochemical | Leukotriene B4 (LTB4) | Human | < 1 µM | N/A |
| BI-3231 | Biochemical | Not Specified | Human | 1 nM | [6] |
| BI-3231 | Biochemical | Not Specified | Mouse | 13 nM | [6] |
Signaling Pathway and Cellular Context
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3][7] Its enzymatic activity is linked to hepatic lipid metabolism. The enzyme utilizes NAD+ as a cofactor to oxidize its substrates. The inhibition of HSD17B13 is thought to be protective against liver injury.
Caption: HSD17B13 localization and enzymatic activity inhibition.
Experimental Protocols
Two primary types of in vitro assays are described for evaluating HSD17B13 inhibitors: a biochemical assay using purified enzyme and a cell-based assay.
Biochemical Assay Workflow
This workflow outlines the steps for a biochemical assay to determine the IC50 of this compound.
Caption: Workflow for a biochemical HSD17B13 inhibition assay.
Protocol 1: Biochemical HSD17B13 Inhibition Assay (Estradiol to Estrone Conversion)
This protocol is adapted from methodologies used for similar HSD17B13 inhibitors.[4][5]
| Step | Procedure | Details and Notes |
| 1. Reagent Preparation | Prepare Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20. Prepare Substrate/Cofactor Mix: Estradiol and NAD+ in Assay Buffer. Prepare this compound serial dilutions in DMSO. | Final concentrations in the assay are typically 50-100 nM for the enzyme, and 10-50 µM for the substrate. |
| 2. Assay Plate Preparation | Dispense a small volume (e.g., 50 nL) of serially diluted this compound or DMSO (for controls) into a 384-well plate. | Use of an acoustic liquid handler is recommended for precision. |
| 3. Enzyme Addition | Add purified recombinant human HSD17B13 enzyme to each well. | |
| 4. Pre-incubation | Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. | |
| 5. Reaction Initiation | Add the Substrate/Cofactor Mix to all wells to start the enzymatic reaction. | |
| 6. Reaction Incubation | Incubate the plate for a defined period (e.g., 1-4 hours) at room temperature. | The incubation time should be optimized to ensure the reaction is in the linear range. |
| 7. Reaction Termination & Detection | Stop the reaction. For mass spectrometry detection, this may involve adding a stop solution containing an internal standard. For NADH detection using a luminescent kit (e.g., NAD-Glo™), follow the manufacturer's protocol. | |
| 8. Data Analysis | Measure the amount of estrone produced (mass spectrometry) or NADH generated (luminescence). Normalize the data to controls (0% and 100% inhibition). Calculate the IC50 value by fitting the data to a four-parameter logistic equation. |
Protocol 2: Cellular HSD17B13 Inhibition Assay
This protocol is based on a cellular assay using HEK293 cells overexpressing HSD17B13.[4]
| Step | Procedure | Details and Notes |
| 1. Cell Culture and Seeding | Culture HEK293 cells stably overexpressing human HSD17B13. Seed the cells into a 384-well plate and incubate for 24 hours. | Use appropriate cell culture medium (e.g., DMEM with 10% FBS). |
| 2. Compound Addition | Add serially diluted this compound or DMSO (for controls) to the wells. | The final DMSO concentration should be kept low (e.g., <1%) to avoid cellular toxicity. |
| 3. Pre-incubation | Incubate the plate for 30 minutes at 37°C in a humidified incubator. | |
| 4. Substrate Addition | Add estradiol to each well to a final concentration of 60 µM. | |
| 5. Incubation | Incubate for 3 hours at 37°C in a humidified incubator. | |
| 6. Sample Collection and Preparation | Collect the supernatant from each well. Add an internal standard (e.g., d4-estrone). Derivatize the analytes for mass spectrometry analysis. | |
| 7. Detection | Measure the levels of estrone using RapidFire MS/MS or a similar system. | |
| 8. Cell Viability Assay (Optional) | To control for cytotoxicity, a cell viability assay (e.g., CellTiter-Glo®) can be performed on the remaining cells in the plate. | This helps to ensure that the observed inhibition is not due to cell death. |
| 9. Data Analysis | Normalize the estrone levels to controls. Calculate the IC50 value using a four-parameter logistic fit. |
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enanta.com [enanta.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13-IN-8 in HEK293 Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Emerging evidence from genome-wide association studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. HSD17B13 is known to be involved in steroid, bioactive lipid, and retinol metabolism.[2][3]
This document provides detailed application notes and protocols for the use of HSD17B13-IN-8, a putative small molecule inhibitor of HSD17B13, in HEK293 cell models. Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line for their ease of culture and high efficiency of transfection, making them an ideal system for overexpressing HSD17B13 and evaluating the efficacy of its inhibitors.[5] The protocols outlined below are based on established methodologies for similar HSD17B13 inhibitors and provide a framework for characterizing the in vitro activity of this compound.
Data Presentation: In Vitro Potency of HSD17B13 Inhibitors
The following tables summarize the in vitro potency of various reported HSD17B13 inhibitors. While specific data for this compound is not publicly available, these values for analogous compounds provide a benchmark for expected potency.
Table 1: Potency and Selectivity of HSD17B13 Inhibitor EP-036332 [6]
| Target | IC50 (nM) |
| Human HSD17B13 | 14 |
| Mouse HSD17B13 | 2.5 |
Table 2: Potency and Selectivity of HSD17B13 Inhibitor EP-040081 [6]
| Target | IC50 (nM) |
| Human HSD17B13 | 79 |
| Mouse HSD17B13 | 74 |
Table 3: Potency of HSD17B13 Inhibitor BI-3231 [7]
| Target | IC50 (nM) |
| Human HSD17B13 | 1 |
| Mouse HSD17B13 | 13 |
Signaling Pathways and Experimental Workflow
HSD17B13 Signaling Pathway
HSD17B13 influences several signaling pathways related to inflammation and lipid metabolism. Overexpression of HSD17B13 has been shown to impact pathways such as NF-κB and MAPK.[8] Additionally, HSD17B13 can promote the biosynthesis of Platelet-Activating Factor (PAF), which in turn activates the PAF receptor (PAFR) and downstream STAT3 signaling, leading to increased fibrinogen expression and leukocyte adhesion.[9]
Caption: HSD17B13 signaling pathways.
Experimental Workflow for this compound Evaluation in HEK293 Cells
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound in a HEK293 cell-based assay.
Caption: Experimental workflow for inhibitor testing.
Experimental Protocols
Protocol 1: Culture and Transfection of HEK293 Cells for Stable HSD17B13 Expression
This protocol describes the generation of a stable HEK293 cell line overexpressing human HSD17B13.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
HSD17B13 expression vector (e.g., pcDNA3.1 with human HSD17B13 cDNA)
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.[10]
-
Seeding for Transfection: The day before transfection, seed 4.5 x 10^5 to 6.0 x 10^5 HEK293 cells per well in a 6-well plate in 2 mL of complete growth medium.[11] Cells should be 70-80% confluent on the day of transfection.[12]
-
Transfection:
-
For each well, dilute 2.5 µg of the HSD17B13 expression vector in 125 µL of Opti-MEM™.
-
In a separate tube, add 3.75 µL of Lipofectamine™ 3000 reagent to 125 µL of Opti-MEM™.
-
Combine the diluted DNA and Lipofectamine™ 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.[11]
-
Add the DNA-lipid complexes to the cells.
-
-
Selection of Stable Cells:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of G418 (determined by a titration curve, typically 400-800 µg/mL) to the culture medium.
-
Replace the medium with fresh medium containing the selection antibiotic every 3-4 days.
-
After 2-3 weeks, select and expand resistant colonies.[13]
-
-
Verification of Expression: Confirm HSD17B13 expression in the stable cell line by Western blotting or qPCR.
Protocol 2: HSD17B13 Cellular Inhibition Assay
This protocol details a cellular assay to determine the IC50 value of this compound using the stably transfected HEK293-HSD17B13 cell line. Estradiol is used as a substrate, and the formation of estrone is quantified by LC-MS.[6][14]
Materials:
-
HEK293-HSD17B13 stable cell line
-
Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Estradiol
-
Acetonitrile
-
Internal standard for LC-MS analysis
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-HSD17B13 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium and incubate overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A recommended starting concentration for the highest dose is 1 µM.[15]
-
Remove the growth medium from the cells and add 90 µL of the diluted inhibitor solutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Substrate Addition:
-
Prepare a solution of estradiol in serum-free DMEM.
-
Add 10 µL of the estradiol solution to each well to a final concentration of approximately 10 µM.
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Sample Preparation for LC-MS:
-
To stop the reaction and lyse the cells, add 100 µL of acetonitrile containing an internal standard to each well.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant to a new 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of estrone produced.[16]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Retinol Dehydrogenase Activity Assay
HSD17B13 also exhibits retinol dehydrogenase activity.[17] This assay can be used as an alternative or complementary method to assess inhibitor activity.
Materials:
-
HEK293-HSD17B13 stable cell line
-
Complete growth medium
-
This compound
-
All-trans-retinol
-
Ethanol
-
Hexane
-
HPLC system
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.
-
Substrate Addition:
-
Prepare a 2-5 µM solution of all-trans-retinol in ethanol.
-
Add the all-trans-retinol solution to the culture medium, ensuring the final ethanol concentration is ≤0.5% (v/v).[17]
-
-
Incubation: Incubate the cells for 6-8 hours at 37°C.[17]
-
Retinoid Extraction:
-
Collect the cell culture medium.
-
Extract the retinoids twice with an equal volume of ethanol followed by a double volume of hexane.[17]
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Separate and quantify retinaldehyde and retinoic acid using a normal-phase HPLC system.[17]
-
-
Data Analysis:
-
Normalize the retinoid levels to the total protein concentration in each well.
-
Calculate the percent inhibition of retinol dehydrogenase activity for each concentration of this compound and determine the IC50 value as described in Protocol 2.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound in HEK293 cell models. By utilizing stably transfected HEK293 cells, the inhibitory potency and cellular activity of this compound can be reliably determined. The established protocols for both estradiol and retinol-based assays provide robust methods for characterizing the compound's mechanism of action. These in vitro studies are a critical first step in the evaluation of HSD17B13 inhibitors as potential therapeutics for chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hek293.com [hek293.com]
- 6. enanta.com [enanta.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. biorxiv.org [biorxiv.org]
- 14. enanta.com [enanta.com]
- 15. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 16. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13-IN-8 in Primary Human Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1] Emerging evidence highlights its significant role in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2][3] Overexpression of HSD17B13 in hepatocytes is associated with increased lipid droplet size and number.[4] Conversely, loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of developing chronic liver disease.[5] This makes HSD17B13 a compelling therapeutic target for the treatment of NAFLD/NASH.
HSD17B13-IN-8 is a chemical inhibitor of HSD17B13. Its application in primary human hepatocyte cultures provides a valuable in vitro model to study the functional consequences of HSD17B13 inhibition and to screen for potential therapeutic agents against steatosis and related liver pathologies.
This compound: Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Substrate | Source |
| IC50 | <0.1 µM | Estradiol | [6] |
| IC50 | <1 µM | Leukotriene B3 (LTB3) | [6] |
Signaling Pathway of HSD17B13 in Hepatocytes
The expression of HSD17B13 in hepatocytes is understood to be regulated by the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[4] HSD17B13 itself is localized to the surface of lipid droplets and is involved in retinol metabolism, converting retinol to retinaldehyde.[4] Its activity is thought to influence lipid accumulation and inflammatory signaling pathways within the hepatocyte.[7] Inhibition of HSD17B13 by this compound is expected to counteract these effects.
Experimental Protocols
Note: The following protocols are generalized for the use of HSD17B13 inhibitors in primary human hepatocytes, based on standard cell culture techniques and information from related compounds like BI-3231.[8][9] Researchers should optimize concentrations and incubation times for their specific experimental setup.
Protocol 1: Assessment of this compound on Lipid Accumulation in Primary Human Hepatocytes
This protocol details the steps to induce lipid accumulation in primary human hepatocytes and assess the effect of this compound.
Materials:
-
Primary human hepatocytes and appropriate culture medium (e.g., Williams' E Medium with supplements)
-
Collagen-coated cell culture plates
-
This compound (solubilized in DMSO)
-
Fatty acid solution (e.g., oleic and palmitic acids complexed to BSA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Nile Red staining solution
-
DAPI (4',6-diamidino-2-phenylindole)
-
Triglyceride quantification kit
Procedure:
-
Cell Seeding: Plate primary human hepatocytes on collagen-coated plates at a desired density and allow them to attach and recover for 24-48 hours.
-
Induction of Steatosis: To induce lipid accumulation, treat the hepatocytes with a fatty acid solution (e.g., a 2:1 mixture of oleic acid to palmitic acid at a final concentration of 500 µM) for 24-48 hours.
-
Treatment with this compound:
-
Prepare a dilution series of this compound in culture medium. A starting range of 0.1 µM to 10 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Co-incubate the steatotic hepatocytes with the different concentrations of this compound for 24 hours.
-
-
Assessment of Lipid Accumulation:
-
Oil Red O Staining:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope. For quantification, elute the stain with isopropanol and measure the absorbance.
-
-
Nile Red Staining:
-
Wash cells with PBS.
-
Incubate with Nile Red solution and DAPI (for nuclear counterstaining) for 15 minutes.
-
Wash with PBS and visualize using fluorescence microscopy.
-
-
Triglyceride Quantification:
-
Wash cells with PBS and lyse the cells.
-
Measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
-
Protocol 2: Analysis of Gene Expression Changes in Response to this compound
This protocol describes how to analyze changes in the expression of genes related to lipogenesis and inflammation following treatment with this compound.
Materials:
-
Primary human hepatocytes treated as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, ACACA, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat primary human hepatocytes with fatty acids and this compound as described in Protocol 1.
-
RNA Extraction: At the end of the treatment period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the vehicle control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a primary human hepatocyte model of NAFLD.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitors in Liver Injury Models
These application notes provide an overview of the role of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in liver disease and protocols for utilizing small molecule inhibitors to study its function in preclinical liver injury models.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies in humans have robustly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease, and hepatocellular carcinoma.[1][5][6] Specifically, the rs72613567 variant, which leads to a truncated and unstable protein, is associated with decreased plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and a reduced progression from simple steatosis to more severe liver pathologies.[1] Conversely, increased expression of HSD17B13 is observed in the livers of patients with NAFLD and in various mouse models of the disease.[2][3][7][8] These findings have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[5][6][7] Small molecule inhibitors of HSD17B13 are valuable tools to probe its biological function and therapeutic potential.
Data Presentation
The following tables summarize the in vitro potency of representative HSD17B13 inhibitors and their observed effects in preclinical models of liver injury.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| BI-3231 | Human HSD17B13 | 4 | Purified recombinant enzyme | [9] |
| Compound 32 | Human HSD17B13 | 2.5 | Not specified | [10] |
Table 2: Effects of HSD17B13 Inhibition in a Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis (MASH)
| Compound | Dose | Mouse Model | Key Findings | Reference |
| Compound 32 | Not specified | Not specified | - Better anti-MASH effects compared to BI-3231- Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway | [10] |
Signaling Pathway
HSD17B13 is understood to play a role in lipid metabolism and inflammation in the liver. Its expression is regulated by liver X receptor-α (LXRα) via sterol regulatory element-binding protein-1c (SREBP-1c).[1][7] Recent studies suggest that HSD17B13, through liquid-liquid phase separation, promotes the biosynthesis of platelet-activating factor (PAF). PAF, in turn, activates the PAF receptor/STAT3 pathway, leading to increased fibrinogen expression in hepatocytes. This cascade enhances leukocyte adhesion and contributes to liver inflammation.[11]
Experimental Protocols
The following are generalized protocols for inducing liver injury in mice to test the efficacy of HSD17B13 inhibitors.
Protocol 1: High-Fat Diet (HFD)-Induced NAFLD Model
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for one week with ad libitum access to standard chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet.
-
NAFLD Group: Feed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
-
Inhibitor Administration:
-
Begin administration of HSD17B13 inhibitor or vehicle control after a set period of HFD feeding (e.g., 8 weeks).
-
Administer the compound daily via oral gavage at predetermined doses.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake weekly.
-
At the end of the study, collect blood via cardiac puncture for serum analysis of ALT, AST, triglycerides, and cholesterol.
-
Harvest livers, weigh them, and fix a portion in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).
-
Snap-freeze the remaining liver tissue in liquid nitrogen for gene expression (qPCR) and protein analysis (Western blot).
-
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks of age.
-
Inhibitor Pre-treatment: Administer the HSD17B13 inhibitor or vehicle control for a specified period (e.g., 3-7 days) prior to CCl₄ challenge.
-
Injury Induction:
-
Administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.5-1 mL/kg) diluted in corn oil.
-
Control animals receive an i.p. injection of corn oil only.
-
-
Endpoint Analysis (24-48 hours post-CCl₄):
-
Collect blood for serum ALT and AST measurement.
-
Harvest livers for histological evaluation of necrosis and for gene expression analysis of inflammatory and fibrotic markers (e.g., TNFα, IL-6, Col1a1).[12]
-
Experimental Workflow
The following diagram outlines a general workflow for evaluating a novel HSD17B13 inhibitor.
Concluding Remarks
The genetic validation of HSD17B13 as a key player in the progression of chronic liver disease provides a strong rationale for the development of its inhibitors. The protocols and information provided herein offer a framework for researchers to investigate the therapeutic potential of novel HSD17B13 inhibitors in relevant preclinical models of liver injury. It is important to note that while human genetic data are compelling, some studies using HSD17B13 knockout mice have shown inconsistent results, failing to fully replicate the protective phenotype seen in humans.[5][7][13][14] This highlights potential species-specific differences and underscores the importance of careful model selection and data interpretation in preclinical studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for HSD17B13-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
HSD17B13-IN-8 is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)[1][2]. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver[3][4][5]. Genetic variations in HSD17B13 that result in a loss of function are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[3][4][5][6]. This makes HSD17B13 an attractive therapeutic target for these conditions[3][7][8]. This compound serves as a valuable chemical probe for studying the biological functions of HSD17B13 and for drug discovery efforts targeting this enzyme.
Proper handling, dissolution, and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the effective use of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₁₉ClN₂O₄S |
| Molecular Weight | 430.90 g/mol |
| CAS Number | 2758802-02-5 |
| Appearance | Solid, Off-white to light yellow powder |
| Purity | >98% (typically) |
Solubility Data
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to use a fresh, anhydrous grade of DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by moisture[1].
| Solvent | Maximum Solubility (at 25°C) | Molar Concentration |
| DMSO | 100 mg/mL | 232.07 mM |
Note: For complete dissolution in DMSO, ultrasonic treatment may be necessary[1].
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.09 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution[1][9]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes[2][10][11].
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1][2].
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for in vitro or in vivo experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution (if necessary): It is recommended to perform initial serial dilutions in DMSO before the final dilution into an aqueous medium to prevent precipitation[12].
-
Final Dilution: Add the desired volume of the DMSO stock solution (or the serially diluted DMSO solution) to the aqueous buffer or cell culture medium. Ensure that the final concentration of DMSO in the experimental system is low (typically <0.5%) to avoid solvent-induced toxicity[10].
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions of the inhibitor for extended periods[9].
Visualizations
HSD17B13 Signaling and Inhibition
The following diagram illustrates the subcellular localization of HSD17B13 and its role in lipid metabolism, which can be modulated by this compound. HSD17B13 is associated with lipid droplets within hepatocytes and is implicated in the pathogenesis of NAFLD.
Caption: Simplified pathway of HSD17B13 function and inhibition.
Experimental Workflow for this compound Dissolution and Storage
This diagram outlines the standard operating procedure for preparing and storing this compound solutions for experimental use.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Studying NAFLD Progression in Mice Using an HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can advance to more severe stages, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Genetic studies in humans have identified a loss-of-function variant in the gene encoding 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as being protective against the progression of NAFLD.[1][2][3] HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[3][4] While its exact physiological role is still under investigation, its association with NAFLD progression has made it a promising therapeutic target.[2][3][4]
Emerging preclinical research focuses on the use of small molecule inhibitors of HSD17B13 to replicate the protective effects observed with genetic variants and to assess their therapeutic potential in mitigating NAFLD progression.[1][2] This document provides detailed application notes and experimental protocols for the use of a representative HSD17B13 inhibitor, for the study of NAFLD in murine models. While the specific inhibitor designated "HSD17B13-IN-8" was not found in publicly available literature, the following protocols are based on published studies of other potent and selective HSD17B13 inhibitors, such as BI-3231.[5]
Application Notes
Target: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13)
Mechanism of Action: The representative HSD17B13 inhibitor is a small molecule designed to selectively bind to and inhibit the enzymatic activity of HSD17B13.[5] By blocking HSD17B13, the inhibitor aims to modulate hepatic lipid metabolism and reduce the cellular stress and inflammation that drive NAFLD progression. The precise downstream effects are an active area of research but are thought to involve alterations in lipid droplet dynamics and signaling pathways related to inflammation and fibrosis.
Representative HSD17B13 Inhibitor Profile:
| Property | Description | Reference |
| Target Selectivity | High selectivity for HSD17B13 over other HSD family members. | [6] |
| Potency | IC50 in the low nanomolar range for human and mouse HSD17B13. | [6] |
| Pharmacokinetics | Favorable profile for in vivo studies in mice, with good oral bioavailability and liver distribution. | [6] |
| Formulation | Typically formulated in a vehicle suitable for oral gavage, such as a solution or suspension in corn oil, or a mixture of PEG400, Tween 80, and saline. | N/A |
Experimental Protocols
I. Induction of NAFLD in Mice
Several diet-induced models can be used to induce NAFLD/NASH in mice. The choice of model depends on the specific features of the disease to be studied (e.g., steatosis, inflammation, fibrosis).
A. High-Fat Diet (HFD)-Induced Steatosis Model:
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and steatosis.
-
Diet: A high-fat diet with 45% to 60% of calories derived from fat.
-
Duration: 12-24 weeks to induce robust steatosis.
-
Expected Phenotype: Obesity, insulin resistance, and hepatic steatosis with mild to moderate inflammation.
B. Western Diet (WD)-Induced NASH Model:
-
Animal Strain: C57BL/6J mice.
-
Diet: A diet high in fat (e.g., 40%), fructose (e.g., 22%), and cholesterol (e.g., 2%).
-
Duration: 16-30 weeks to induce steatohepatitis with fibrosis.
-
Expected Phenotype: Obesity, insulin resistance, steatohepatitis, and progressive fibrosis.
C. Methionine and Choline Deficient (MCD) Diet-Induced NASH Model:
-
Animal Strain: C57BL/6J mice.
-
Diet: A diet lacking methionine and choline.
-
Duration: 4-8 weeks to induce steatohepatitis and fibrosis.
-
Expected Phenotype: Weight loss, severe steatohepatitis, and robust fibrosis. This model is not associated with obesity or insulin resistance.
II. Administration of HSD17B13 Inhibitor
-
Route of Administration: Oral gavage is a common and effective route for administering small molecule inhibitors to mice.
-
Dosage: The optimal dosage should be determined through dose-ranging studies. Based on preclinical studies with similar compounds, a starting point could be in the range of 10-100 mg/kg body weight, administered once or twice daily.
-
Vehicle Control: A control group of mice should receive the vehicle solution without the inhibitor.
-
Treatment Period: The inhibitor can be administered either prophylactically (at the start of the diet) or therapeutically (after the establishment of NAFLD). A typical therapeutic intervention study might involve 4-8 weeks of treatment.
III. Assessment of NAFLD Progression
At the end of the study, mice are euthanized, and blood and liver tissue are collected for analysis.
A. Biochemical Analysis:
-
Plasma/Serum Analysis:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver injury.
-
Triglycerides, total cholesterol, HDL, and LDL for dyslipidemia.
-
Glucose and insulin for assessing insulin resistance (HOMA-IR calculation).
-
B. Liver Histology:
-
Fixation and Embedding: A portion of the liver should be fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) for overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.
-
Oil Red O staining on frozen liver sections to visualize and quantify lipid accumulation.
-
Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition (fibrosis).
-
-
Scoring: The NAFLD Activity Score (NAS) can be used to semi-quantitatively assess the severity of steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis can be staged on a scale of 0-4.
C. Gene Expression Analysis:
-
RNA Isolation: RNA is extracted from a frozen portion of the liver.
-
Quantitative PCR (qPCR): Gene expression levels of key markers related to:
-
Lipid Metabolism: Srebf1, Fasn, Acaca, Cpt1a
-
Inflammation: Tnf, Il6, Ccl2, Emr1 (F4/80)
-
Fibrosis: Acta2 (α-SMA), Col1a1, Timp1, Tgfb1
-
Data Presentation
Table 1: Representative Biochemical Data from a Therapeutic Study in a WD-Induced NASH Mouse Model
| Parameter | Unit | Vehicle Control | HSD17B13 Inhibitor (30 mg/kg) | p-value |
| Body Weight | g | 45.2 ± 3.1 | 44.8 ± 2.9 | >0.05 |
| Liver Weight | g | 2.5 ± 0.3 | 2.1 ± 0.2 | <0.05 |
| Plasma ALT | U/L | 150 ± 25 | 95 ± 18 | <0.01 |
| Plasma AST | U/L | 120 ± 20 | 80 ± 15 | <0.01 |
| Plasma Triglycerides | mg/dL | 130 ± 15 | 105 ± 12 | <0.05 |
| Liver Triglycerides | mg/g tissue | 180 ± 22 | 135 ± 18 | <0.01 |
Table 2: Representative Histological Scores from a Therapeutic Study in a WD-Induced NASH Mouse Model
| Histological Feature | Scoring Range | Vehicle Control (Mean ± SD) | HSD17B13 Inhibitor (Mean ± SD) | p-value |
| Steatosis Grade | 0-3 | 2.8 ± 0.4 | 1.9 ± 0.5 | <0.01 |
| Lobular Inflammation | 0-3 | 2.1 ± 0.6 | 1.3 ± 0.4 | <0.05 |
| Hepatocyte Ballooning | 0-2 | 1.5 ± 0.5 | 0.8 ± 0.3 | <0.05 |
| NAFLD Activity Score (NAS) | 0-8 | 6.4 ± 1.1 | 4.0 ± 0.9 | <0.01 |
| Fibrosis Stage | 0-4 | 2.2 ± 0.7 | 1.4 ± 0.5 | <0.05 |
Visualizations
Caption: Proposed mechanism of HSD17B13 action and inhibition in NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Mass Spectrometry-Based Assays for HSD17B13-IN-8 Activity
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is implicated in the metabolism of steroids, bioactive lipids, and retinol.[1][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[1][5] This makes HSD17B13 a promising therapeutic target for these conditions.[2][6] HSD17B13-IN-8 is a small molecule inhibitor of HSD17B13.[7] This document provides detailed protocols for assessing the inhibitory activity of this compound using mass spectrometry-based assays, which offer high sensitivity and specificity for quantifying enzyme activity.[8]
Principle of the Assay
The assay quantifies the enzymatic activity of HSD17B13 by measuring the conversion of a specific substrate to its corresponding product. HSD17B13 catalyzes the NAD+-dependent oxidation of substrates like β-estradiol to estrone or retinol to retinaldehyde.[1][4][9] The inhibitory effect of this compound is determined by measuring the reduction in product formation in its presence. The substrate and product are separated using liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS), allowing for precise quantification.[10]
Quantitative Data Summary: this compound Inhibition
The inhibitory potency of this compound has been determined against the conversion of different HSD17B13 substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Substrate | Inhibitor | IC50 Value (µM) |
| Estradiol | This compound | < 0.1[7] |
| Leukotriene B3 (LTB3) | This compound | < 1[7] |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes the procedure to determine the IC50 value of this compound using recombinant human HSD17B13 and β-estradiol as the substrate.
A. Reagents and Materials
-
Recombinant Human HSD17B13 Protein
-
β-estradiol (Substrate)
-
Estrone (Product Standard)
-
This compound
-
NAD+ (Cofactor)[9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching Solution (e.g., Acetonitrile with internal standard)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)[10]
-
C18 Reverse-Phase LC Column[10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
B. Experimental Workflow Diagram
Caption: Workflow for this compound in vitro inhibition assay using LC-MS/MS.
C. Assay Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
Reaction Mixture : In a 96-well plate, add the assay buffer, NAD+ (final concentration ~500 µM), and the diluted this compound or vehicle (DMSO) control.[11]
-
Enzyme Addition : Add recombinant HSD17B13 protein to each well.
-
Initiate Reaction : Start the reaction by adding β-estradiol (final concentration ~15 µM).[11] The final reaction volume is typically 50-100 µL.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Quenching : Stop the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard (e.g., deuterated estrone).
-
Sample Preparation for LC-MS/MS : Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to a new plate for analysis.[10]
D. LC-MS/MS Analysis
-
Chromatography :
-
Column : ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[10]
-
Mobile Phase A : Water + 0.1% Formic Acid.[10]
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[10]
-
Flow Rate : 0.25 mL/min.[10]
-
Gradient : Develop a suitable gradient to separate β-estradiol from estrone (e.g., 5-95% B over 5 minutes).
-
Injection Volume : 2-10 µL.[10]
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, optimized for the analytes.
-
Scan Type : Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions : Determine the specific precursor-to-product ion transitions for β-estradiol, estrone, and the internal standard.
-
Instrument Settings : Optimize parameters such as capillary temperature (~325°C), sheath gas, and collision energy for maximum signal intensity.[10]
-
E. Data Analysis
-
Integrate the peak areas for the estrone product and the internal standard.
-
Calculate the ratio of the estrone peak area to the internal standard peak area.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HSD17B13 Signaling and Metabolic Pathway
HSD17B13 expression is regulated by transcription factors involved in lipid metabolism.[1] The enzyme itself acts on several pathways, including steroid hormone and retinol metabolism.[1][4] Its activity can also influence inflammatory signaling.
Caption: Regulation and metabolic pathways influenced by HSD17B13 activity.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13-IN-8 Target Engagement using Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a physiological cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation. This application note provides a detailed protocol for utilizing CETSA to confirm the target engagement of HSD17B13-IN-8 with its intended target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein implicated in various liver diseases.[1][2][3]
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4] Genetic variants that result in a loss of HSD17B13 function have been shown to be protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[5] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. This compound is a novel inhibitor designed to target this enzyme. Confirmation of its direct binding to HSD17B13 in cells is a critical step in its development and in understanding its mechanism of action.
This document outlines two key CETSA experimental formats:
-
Thermal Shift (Melt Curve) Analysis: To demonstrate the stabilization of HSD17B13 by this compound across a range of temperatures.
-
Isothermal Dose-Response (ITDR) Analysis: To determine the potency of this compound in stabilizing HSD17B13 at a fixed temperature, allowing for the calculation of an EC50 value.[6][7]
Signaling Pathway of HSD17B13
HSD17B13 expression is understood to be regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This pathway highlights the role of HSD17B13 in lipid metabolism within hepatocytes.
References
- 1. news-medical.net [news-medical.net]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Novel HSD17B13 Inhibitors
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3][4] Emerging evidence from genome-wide association studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[5][6] This protective association has highlighted HSD17B13 as a promising therapeutic target for the treatment of these conditions.[7][8][9] The enzyme is known to catalyze the conversion of various lipid substrates, including steroids like estradiol, and other bioactive lipids such as leukotriene B4, utilizing NAD+ as a cofactor.[4][8][10]
This document provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel small molecule inhibitors of HSD17B13. The protocol utilizes a robust biochemical assay amenable to automation and employs the well-characterized inhibitor, HSD17B13-IN-8, as a positive control for assay validation and performance monitoring.
Principle of the Assay
The HTS assay is based on the measurement of HSD17B13 enzymatic activity through the detection of NADH produced during the oxidation of a substrate. The NADH-Glo™ assay is a homogeneous, bioluminescent method that generates a light signal proportional to the amount of NADH in the sample. In the presence of an HSD17B13 inhibitor, the enzymatic reaction is impeded, leading to a decrease in NADH production and a corresponding reduction in the luminescent signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Recombinant Human HSD17B13 | Commercially Available | e.g., R&D Systems, Abcam |
| This compound | MedChemExpress | HY-145678 |
| β-estradiol (Substrate) | Sigma-Aldrich | E8875 |
| NAD+ (Cofactor) | Sigma-Aldrich | N8285 |
| NADH-Glo™ Detection Kit | Promega | G9061 |
| Tris-HCl | Sigma-Aldrich | T2444 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well assay plates, white | Corning | 3824 |
| Compound Library | User-defined | N/A |
HSD17B13 Signaling and Inhibition Pathway
Caption: HSD17B13 catalyzes the conversion of a substrate, producing NADH, which is blocked by inhibitors.
High-Throughput Screening Workflow
Caption: Workflow for HTS, from primary screening to lead candidate identification.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6) with 0.02% Triton X-100. Prepare fresh and store at 4°C.
-
HSD17B13 Enzyme Stock: Reconstitute lyophilized enzyme in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock (β-estradiol): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Cofactor Stock (NAD+): Prepare a 100 mM stock solution in nuclease-free water. Store at -20°C.
-
This compound Control Stock: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Compound Library Plates: Prepare serial dilutions of the compound library in DMSO. For primary screening, a final assay concentration of 10 µM is recommended.
HTS Assay Protocol (384-well format)
-
Compound Dispensing: Using an acoustic liquid handler, dispense 80 nL of the test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well assay plate.
-
Enzyme Addition: Prepare a working solution of HSD17B13 in assay buffer. Add 2 µL of the enzyme solution to each well to achieve a final concentration of 30 nM.
-
Substrate and Cofactor Addition: Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. Add 2 µL of the substrate mix to each well to achieve final concentrations of 12 µM for β-estradiol and 500 µM for NAD+.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.
-
Detection: Prepare the NADH-Glo™ reagent according to the manufacturer's instructions. Add 4 µL of the detection reagent to each well.
-
Signal Reading: Incubate the plate for an additional 60 minutes at room temperature, protected from light. Measure the luminescence using a plate reader.
Data Analysis and Hit Identification
-
Normalization: The percentage of inhibition for each compound is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Criteria: Compounds exhibiting an inhibition of >50% at a concentration of 10 µM are considered primary hits.
-
Dose-Response Analysis: Primary hits are subjected to dose-response analysis to determine their IC50 values. A four-parameter logistic model is used to fit the data.
-
Z'-Factor Calculation: The quality of the assay is monitored by calculating the Z'-factor for each plate: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor > 0.5 indicates a robust and reliable assay.
Data Presentation
Table 1: this compound Potency and Assay Parameters
| Parameter | Value | Reference |
| This compound IC50 (β-estradiol as substrate) | < 0.1 µM | [11] |
| This compound IC50 (Leukotriene B3 as substrate) | < 1 µM | [11] |
| Typical HTS Hit Rate | ~1.8% | [12] |
| Recommended Final Enzyme Concentration | 30 nM | [12] |
| Recommended Final β-estradiol Concentration | 12 µM | [12] |
| Recommended Final NAD+ Concentration | 500 µM | [12] |
| Acceptable Z'-Factor | > 0.5 | [13] |
Hit Confirmation and Follow-up Studies
Primary hits should be re-tested to confirm their activity. Confirmed hits should then be evaluated in counter-screens to eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors). Promising candidates should be further characterized for their mechanism of action, selectivity against other HSD17B family members (e.g., HSD17B11), and structure-activity relationships (SAR) to guide lead optimization.
Conclusion
This application note provides a comprehensive and detailed protocol for a high-throughput screening campaign to identify novel inhibitors of HSD17B13. The use of a robust luminescent-based assay and the inclusion of the potent control inhibitor, this compound, will ensure the generation of high-quality, reproducible data, facilitating the discovery of new therapeutic leads for chronic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. mdpi.com [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of HSD17B13 Inhibition by Lentiviral shRNA Knockdown and HSD17B13-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Recent genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has positioned HSD17B13 as a promising therapeutic target for these chronic liver diseases.
Two primary laboratory methods for interrogating the function of HSD17B13 are genetic knockdown using RNA interference (RNAi) technologies, such as lentiviral-mediated short hairpin RNA (shRNA), and direct enzymatic inhibition with small molecules. This document provides a detailed comparison, including protocols and expected outcomes, for two representative approaches: lentiviral shRNA-mediated knockdown of HSD17B13 and treatment with the small molecule inhibitor HSD17B13-IN-8.
Principle of Each Method
Lentiviral shRNA Knockdown: This method utilizes a viral vector to introduce a short hairpin RNA sequence targeting the HSD17B13 mRNA into cells. Once transcribed, the shRNA is processed by the cell's RNAi machinery to produce small interfering RNA (siRNA), which binds to and promotes the degradation of the target mRNA. This leads to a stable and long-term reduction in HSD17B13 protein expression.
This compound Treatment: This approach uses a cell-permeable small molecule that directly binds to the HSD17B13 enzyme and inhibits its catalytic activity. This compound is a potent inhibitor with reported IC50 values of <0.1 µM for estradiol and <1 µM for LTB3 as substrates[1]. This method allows for acute and reversible inhibition of the enzyme's function without altering its expression level.
Comparative Data Summary
The following tables summarize the key features and expected quantitative outcomes for each method based on published literature.
Table 1: General Comparison of Lentiviral shRNA Knockdown and this compound Treatment
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing (mRNA degradation) | Direct competitive or non-competitive enzymatic inhibition |
| Target | HSD17B13 mRNA | HSD17B13 protein |
| Effect on Protein | Reduces protein level | Inhibits protein activity |
| Duration of Effect | Stable, long-term (days to weeks) | Acute, transient (hours, dependent on compound stability and washout) |
| Reversibility | Generally irreversible in transduced cell populations | Reversible upon compound removal |
| Off-Target Effects | Potential for off-target mRNA knockdown and cellular stress responses | Potential for off-target protein binding and kinase inhibition |
| Complexity | High (requires BSL-2 facilities, virus production, transduction, and selection) | Low (addition of compound to cell culture medium) |
| Typical Application | Target validation, stable cell line generation, long-term phenotype studies | Compound screening, mechanism of action studies, acute functional assays |
Table 2: Expected Quantitative Outcomes in a Hepatocyte Cell Line (e.g., HepG2)
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| HSD17B13 mRNA Level | >70% reduction | No change |
| HSD17B13 Protein Level | >70% reduction | No change |
| HSD17B13 Enzymatic Activity | Reduced proportionally to protein level | >90% inhibition (at effective concentration) |
| Lipid Droplet Accumulation | Significant reduction in number and size | Reduction in number and size |
| Fibrosis Markers (e.g., α-SMA, Collagen I) | Potential for indirect reduction in co-culture models | Potential for indirect reduction in co-culture models |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 expression is upregulated by the Liver X Receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c)[2][3][4]. Once expressed and localized to lipid droplets, HSD17B13's enzymatic activity, including its retinol dehydrogenase function, is implicated in the progression of liver disease. Inhibition of HSD17B13 is thought to be protective. One proposed mechanism involves the modulation of signaling to hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Active HSD17B13 in hepatocytes may lead to the secretion of pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1), which in turn activate HSCs to produce extracellular matrix proteins, leading to fibrosis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 4. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - East China Normal University [pure.ecnu.edu.cn:443]
Troubleshooting & Optimization
Navigating HSD17B13-IN-8: A Technical Support Guide to Solubility and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and handling of HSD17B13-IN-8, a potent inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) utilized in nonalcoholic fatty liver disease (NAFLD) research.[1] This guide offers troubleshooting solutions and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations up to 100 mg/mL (232.07 mM) achievable with the aid of ultrasonication.[1] To ensure optimal solubility, it is critical to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1]
Q2: My this compound solution in DMSO appears cloudy. What should I do?
A2: Cloudiness or precipitation in your DMSO stock solution can be due to several factors. First, ensure the DMSO used is of high purity and anhydrous. If the issue persists, gentle warming and/or sonication can aid in complete dissolution.[1] If you continue to experience problems, consider preparing a fresh stock solution, ensuring the compound is fully dissolved before storage.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo experiments, a common approach is to first prepare a concentrated stock solution in DMSO and then dilute it into a suitable vehicle. Two recommended vehicle formulations are:
-
10% DMSO in Corn Oil: This formulation has a reported solubility of ≥ 2.5 mg/mL.[1]
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: This vehicle also provides a solubility of ≥ 2.5 mg/mL.[1]
It is crucial to prepare these working solutions fresh on the day of use.[1]
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This phenomenon, often called "solvent shock," is common with hydrophobic compounds. To mitigate this, a stepwise dilution approach is recommended. Instead of directly diluting the concentrated DMSO stock into the full volume of media, first, create an intermediate dilution in a smaller volume of media or a co-solvent. Then, add this intermediate dilution to the final volume of media while gently mixing. Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid cellular toxicity.[2] Pre-warming the cell culture medium to 37°C before adding the compound can also help maintain solubility.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated DMSO Stock Solution | 1. Use of old or hygroscopic DMSO.2. Incomplete dissolution. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.2. Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[1] |
| Precipitation in Cell Culture Medium Upon Dilution | 1. "Solvent shock" from rapid dilution.2. Final concentration exceeds aqueous solubility.3. Interaction with media components. | 1. Perform a serial or stepwise dilution. First, make an intermediate dilution in a smaller volume of medium, then add to the final volume.2. Lower the final working concentration of this compound.3. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).[2] Pre-warm the medium to 37°C. |
| Phase Separation in In Vivo Formulation (DMSO/Corn Oil) | Incomplete emulsification of DMSO and corn oil. | Ensure vigorous mixing or vortexing when preparing the formulation. Prepare the solution fresh before each use. |
| Inconsistent Experimental Results | 1. Degradation of the compound in solution.2. Inaccurate concentration due to incomplete dissolution. | 1. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] Prepare working solutions for in vivo studies fresh daily.[1]2. Visually confirm that the stock solution is clear and free of precipitates before use. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 100 mg/mL (232.07 mM) | Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.80 mM) | For in vivo use. Prepare fresh.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.80 mM) | For in vivo use. Prepare fresh.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 430.90 g/mol ). For example, to make 1 mL of a 10 mM solution, weigh 4.309 mg.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution, this would be 1 mL for every 4.309 mg of compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed (37°C) cell culture medium to create a 100 µM intermediate solution.
-
Prepare Final Working Solution: Add the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Add the compound solution dropwise while gently swirling the medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Protocol 3: Preparation of a Dosing Solution for In Vivo Studies (10% DMSO in Corn Oil)
-
Prepare Concentrated DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the required volume of corn oil.
-
Formulation: Add the appropriate volume of the concentrated DMSO stock to the corn oil to achieve the desired final concentration and a final DMSO concentration of 10%. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Mixing: Vortex the solution vigorously to create a uniform suspension or solution.
-
Administration: Use the freshly prepared formulation for animal dosing.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key concepts related to HSD17B13 and experimental procedures for this compound.
Caption: HSD17B13 signaling in NAFLD pathogenesis.
Caption: Experimental workflow for in vitro studies.
Caption: Experimental workflow for in vivo studies.
References
Technical Support Center: Optimizing HSD17B13-IN-8 for In Vivo Efficacy
Welcome to the technical support center for the utilization of HSD17B13-IN-8 and other small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) in preclinical research. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in designing and executing successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HSD17B13 and the rationale for its inhibition?
A1: HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Its expression is induced by the Liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1][3] HSD17B13 is involved in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1] Therefore, inhibiting HSD17B13 is a promising therapeutic strategy to mitigate liver injury and fibrosis.
Q2: What is a recommended starting dose for an HSD17B13 inhibitor in a mouse model of liver disease?
A2: For novel HSD17B13 inhibitors like this compound, dose-ranging studies are crucial. Based on preclinical studies with other small molecule inhibitors, a starting point could be in the range of 10 mg/kg to 100 mg/kg, administered once or twice daily.[4] For example, the inhibitor EP-040081 was tested at 10 and 100 mg/kg (q.d.), while EP-036332 was administered at 100 mg/kg (b.i.d.) in a mouse model of autoimmune hepatitis.[4] It is essential to conduct initial tolerability and pharmacokinetic studies to determine the optimal dose for your specific compound and animal model.
Q3: How should I formulate this compound for oral administration in mice?
A3: The formulation of a small molecule inhibitor is critical for its bioavailability. While specific formulation details for this compound are not publicly available, a common starting point for preclinical oral formulations involves vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline, or a suspension in corn oil. For compounds with poor pharmacokinetic properties, the development of a prodrug can be an effective strategy, as demonstrated with EP-037429, a prodrug of EP-036332.[5]
Q4: What are the expected pharmacokinetic profiles of HSD17B13 inhibitors?
A4: The pharmacokinetic properties of HSD17B13 inhibitors can vary significantly. For instance, INI-822 exhibits low clearance and good oral bioavailability, making it suitable for once-daily oral dosing.[6][7] In contrast, BI-3231 has a high clearance and a short half-life, which might necessitate multiple daily administrations or an extended-release formulation to maintain adequate target engagement.[8][9] BI-3231 has also been shown to accumulate in the liver.[10][11] Understanding the pharmacokinetic profile of this compound is essential for designing an effective dosing regimen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Toxicity or Mortality in Animals | - Dose is too high: The maximum tolerated dose (MTD) may have been exceeded.- Off-target effects: The inhibitor may be interacting with other proteins.- Vehicle toxicity: The formulation vehicle may be causing adverse effects. | - Conduct a dose-ranging study: Start with a lower dose and escalate to determine the MTD.- Assess selectivity: Profile the inhibitor against a panel of related enzymes and off-targets.- Test vehicle alone: Administer the vehicle to a control group to rule out its toxicity. |
| Lack of Efficacy (No improvement in liver parameters) | - Insufficient drug exposure: The dose may be too low, or the compound may have poor bioavailability.- Inappropriate animal model: The chosen model may not be responsive to HSD17B13 inhibition.- Short study duration: The treatment period may be too short to observe a therapeutic effect. | - Perform pharmacokinetic analysis: Measure plasma and liver concentrations of the inhibitor to ensure adequate exposure.- Consider a different model: Evaluate the inhibitor in a well-established model of liver disease where HSD17B13 is known to be upregulated.- Extend the treatment duration: Chronic liver diseases often require longer treatment periods to show improvement. |
| Inconsistent Results Between Animals | - Variability in drug administration: Inconsistent gavage technique can lead to variable dosing.- Individual differences in metabolism: Genetic or physiological differences between animals can affect drug metabolism.- Disease model variability: The severity of the induced liver disease may vary between animals. | - Ensure proper training: All personnel should be proficient in the chosen administration technique.- Increase group size: A larger number of animals per group can help to account for individual variability.- Standardize disease induction: Ensure the method for inducing liver disease is consistent across all animals. |
| Compound Precipitation in Formulation | - Poor solubility: The inhibitor may have low solubility in the chosen vehicle.- Incorrect preparation method: The order of solvent addition or mixing technique may be suboptimal. | - Test different vehicles: Explore a range of pharmaceutically acceptable vehicles to improve solubility.- Optimize formulation procedure: Experiment with different solvent ratios and mixing methods (e.g., sonication, heating).- Consider a prodrug approach: Synthesizing a more soluble prodrug could be a long-term solution. |
Quantitative Data Summary
Table 1: In Vitro Potency of HSD17B13 Small Molecule Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| BI-3231 | Human HSD17B13 | 1 | Biochemical |
| Mouse HSD17B13 | 13 | Biochemical | |
| EP-036332 | Human HSD17B13 | 14 | Biochemical |
| Mouse HSD17B13 | 2.5 | Biochemical | |
| EP-040081 | Human HSD17B13 | 79 | Biochemical |
| Mouse HSD17B13 | 74 | Biochemical |
Data sourced from multiple preclinical studies.[4][8][12]
Table 2: Preclinical In Vivo Dosing of HSD17B13 Inhibitors
| Compound | Animal Model | Dose | Route | Frequency |
| EP-037429 (prodrug of EP-036332) | Mouse (Adenoviral liver injury) | Not specified | Oral | Not specified |
| EP-036332 | Mouse (Autoimmune hepatitis) | 100 mg/kg | Oral | Twice daily (b.i.d) |
| EP-040081 | Mouse (Autoimmune hepatitis) | 10 or 100 mg/kg | Oral | Once daily (q.d.) |
Data sourced from Enanta Pharmaceuticals preclinical presentations.[4][5]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Feed mice a high-fat, high-cholesterol, and high-fructose diet (e.g., "Western diet") for 12-16 weeks to induce NASH.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For oral gavage, prepare a fresh formulation daily. A typical vehicle may consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final DMSO concentration should be kept low to avoid toxicity.
-
-
Dosing:
-
Based on preliminary dose-ranging studies, administer this compound or vehicle control via oral gavage at the determined optimal dose and frequency (e.g., once or twice daily).
-
Treatment duration can range from 4 to 12 weeks.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Collect blood samples at baseline and at the end of the study for analysis of liver enzymes (ALT, AST) and lipid profiles.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and collect liver tissue.
-
Perform histological analysis (H&E, Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Measure liver triglyceride content.
-
Conduct gene expression analysis (qRT-PCR) for markers of inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Acta2).
-
Perform Western blot analysis to confirm target engagement by measuring downstream markers.
-
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for an in vivo study with this compound.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. enanta.com [enanta.com]
- 6. inipharm.com [inipharm.com]
- 7. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Off-Target Effects of HSD17B13-IN-8
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and mitigating potential off-target effects of HSD17B13-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific enzyme associated with lipid droplets.[1][2][3] It is involved in various metabolic processes, including steroid hormone, fatty acid, and cholesterol metabolism.[2][4] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][5] This protective effect makes HSD17B13 an attractive therapeutic target for these conditions.
Q2: What is this compound?
This compound is a small molecule inhibitor of HSD17B13.[6] It has been shown to inhibit the enzymatic activity of HSD17B13 with IC50 values of <0.1 μM for Estradiol and <1 μM for Leukotriene B4 (LTB3) as substrates.[6] It is used in research for conditions such as NAFLD.[6]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended target.[7][8] These interactions can lead to misleading experimental results, cellular toxicity, or undesirable side effects in a clinical setting.[7][8] It is crucial to differentiate between on-target effects (the desired biological consequence of inhibiting the intended target) and off-target effects to ensure the validity of research findings and the safety of potential therapeutics.[7]
Q4: Is the off-target profile of this compound publicly available?
Currently, a comprehensive public off-target profile for this compound is not available. As with many small molecule inhibitors, identifying and characterizing off-target effects is an ongoing process. This guide provides a framework for researchers to investigate and control for potential off-target effects in their own experimental systems.
Troubleshooting Guides
Issue 1: The observed cellular phenotype is inconsistent with the known function of HSD17B13.
Q: I'm using this compound and observing a cellular response that I can't explain based on HSD17B13's role in lipid metabolism. Could this be an off-target effect?
A: Yes, an unexpected phenotype is a common indication of a potential off-target effect. Here are the steps to troubleshoot this issue:
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Rationale: To determine if the potency of the observed phenotype correlates with the on-target inhibition potency of this compound. A significant discrepancy may suggest an off-target effect.[7]
-
Action: Test a wide range of this compound concentrations and compare the EC50 of the phenotype with the known IC50 for HSD17B13 inhibition.
-
-
Use a Structurally Unrelated HSD17B13 Inhibitor:
-
Conduct a Rescue Experiment:
-
Rationale: To confirm that the effect of the inhibitor is specifically due to its action on HSD17B13.
-
Action: Transfect cells with a mutant version of HSD17B13 that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[7]
-
-
Perform a Target Engagement Assay:
-
Rationale: To confirm that this compound is binding to HSD17B13 in your cellular model at the concentrations used.
-
Action: Use a Cellular Thermal Shift Assay (CETSA) to verify target engagement. A shift in the thermal stability of HSD17B13 in the presence of the inhibitor indicates direct binding.
-
Issue 2: this compound is causing unexpected cellular toxicity.
Q: At concentrations where I expect to see HSD17B13 inhibition, I am observing significant cell death. How can I determine if this is an on-target or off-target effect?
A: Unexplained toxicity is a common concern and could be due to either on-target or off-target effects.[11] Here’s how to investigate the cause:
Troubleshooting Steps:
-
Lower the Inhibitor Concentration:
-
Rationale: To determine the minimal concentration required for the on-target effect, which may be lower than the concentration causing toxicity.[7]
-
Action: Perform a careful dose-response titration to find the lowest effective concentration of this compound.
-
-
Profile for Off-Target Liabilities:
-
Use a More Selective Inhibitor:
-
Counter-Screen in a Target-Negative Cell Line:
-
Rationale: To see if the toxicity persists in the absence of the intended target.
-
Action: If available, use a cell line that does not express HSD17B13. If toxicity is still observed, it is likely due to off-target effects.
-
Quantitative Data
Table 1: Inhibitory Potency of HSD17B13 Inhibitors
| Compound | Target | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | [6] |
| This compound | HSD17B13 | LTB3 | < 1 µM | [6] |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 ± 0.7 µM (Screening hit 1) | [10] |
| BI-3231 | Mouse HSD17B13 | Estradiol | Double-digit nanomolar (Final compound 45) | [9] |
Table 2: Template for Off-Target Selectivity Profile of this compound
| Target Class | Representative Targets | % Inhibition at 1 µM | IC50 (µM) |
| Kinases | e.g., AKT1, MEK1, etc. | Data to be generated by user | Data to be generated by user |
| GPCRs | e.g., ADRB2, DRD2, etc. | Data to be generated by user | Data to be generated by user |
| Ion Channels | e.g., hERG, Nav1.5, etc. | Data to be generated by user | Data to be generated by user |
| Other Dehydrogenases | HSD17B11, etc. | Data to be generated by user | Data to be generated by user |
Experimental Protocols
Protocol 1: HSD17B13 Biochemical Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on HSD17B13.
Principle: This assay measures the production of NADH, a product of the HSD17B13 enzymatic reaction, using a coupled-enzyme luminescence-based detection method.
Methodology:
-
Prepare Reagents:
-
Recombinant human HSD17B13 protein.
-
This compound stock solution in DMSO.
-
Substrate solution (e.g., Estradiol).
-
Cofactor solution (NAD+).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
NADH detection reagent (e.g., NAD(P)H-Glo™).
-
-
Assay Procedure:
-
Serially dilute this compound to create a range of concentrations.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and NAD+.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the reaction by adding the substrate (Estradiol).
-
Incubate the plate at 37°C for the desired time.
-
Stop the reaction and add the NADH detection reagent.
-
Incubate at room temperature to allow the luminescent signal to develop.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for HSD17B13 Target Engagement
Objective: To confirm the binding of this compound to HSD17B13 in intact cells.[12]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[12] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[12]
Methodology:
-
Cell Treatment:
-
Culture liver cells (e.g., HepG2) to confluency.
-
Treat intact cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[13]
-
-
Heat Treatment:
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[7]
-
-
Protein Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble HSD17B13 remaining at each temperature using Western blotting with an anti-HSD17B13 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble HSD17B13 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
HSD17B13-IN-8 stability in different cell culture media
Welcome to the technical support center for HSD17B13-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[1] If prepared as a stock solution in a solvent like DMSO, it is recommended to store it at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] It is advisable to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]
2. How should I prepare working solutions of this compound for cell culture experiments?
It is best practice to prepare working solutions for in vitro experiments freshly on the day of use to ensure compound integrity.[1][2] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1][2]
3. What is the stability of this compound in different cell culture media?
Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Cell Culture Medium | Serum Concentration | Time (hours) | Remaining Compound (%) |
| DMEM | 10% FBS | 0 | 100 |
| 6 | 95 | ||
| 24 | 85 | ||
| 48 | 70 | ||
| RPMI-1640 | 10% FBS | 0 | 100 |
| 6 | 92 | ||
| 24 | 80 | ||
| 48 | 65 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Troubleshooting Guides
Issue 1: Inconsistent or lack of expected biological activity.
-
Possible Cause 1: Compound Degradation. this compound may be unstable in the experimental conditions.
-
Troubleshooting Tip: Prepare fresh working solutions for each experiment from a recently prepared stock. Minimize the exposure of the compound to light and elevated temperatures. Consider performing a time-course experiment to determine the optimal incubation time before significant degradation occurs.
-
-
Possible Cause 2: Solubility Issues. The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended levels (typically <0.5%). Visually inspect the medium for any precipitation after adding the compound. If solubility is a concern, gentle warming or sonication of the stock solution before dilution may help.[1][2]
-
-
Possible Cause 3: Cell Line Specificity. The expression or activity of HSD17B13 may vary between different cell lines.
Issue 2: Observed cellular toxicity.
-
Possible Cause 1: High Solvent Concentration. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Troubleshooting Tip: Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Aim to keep the final solvent concentration as low as possible.
-
-
Possible Cause 2: Off-Target Effects. At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound. Use the lowest effective concentration that elicits the desired biological response.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Method:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the final desired concentration.
-
Aliquot the medium containing the compound into sterile tubes or wells.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot.
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Quantify the concentration of the remaining this compound in each sample using a validated analytical method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
HSD17B13 Signaling and Pathophysiological Involvement
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[5][6] Its activity has been implicated in several liver pathologies, including non-alcoholic fatty liver disease (NAFLD).[3][5] Overexpression of HSD17B13 has been shown to influence lipid metabolism and inflammation-related pathways, such as the NF-κB and MAPK signaling pathways.[3] Furthermore, HSD17B13 can activate PAF/STAT3 signaling in hepatocytes, which promotes leukocyte adhesion and contributes to liver inflammation.[7]
Caption: HSD17B13 signaling in hepatocytes.
Experimental Workflow: Assessing Compound Stability
A systematic workflow is crucial for determining the stability of a small molecule inhibitor in a cell-based assay. This involves preparing the compound, incubating it under experimental conditions, and analyzing its concentration over time.
Caption: Workflow for compound stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results with HSD17B13-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] HSD17B13 is implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD).[1][4][5] this compound exerts its effect by blocking the enzymatic activity of HSD17B13.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Frequent freeze-thaw cycles should be avoided.
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (232.07 mM).[1] It is important to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can significantly impact its solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q4: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are:
Troubleshooting Inconsistent Results
Section 1: Biochemical Assays
Q5: My HSD17B13 enzymatic assay is not working or showing inconsistent results. What are the common causes?
Inconsistent results in HSD17B13 enzymatic assays can arise from several factors. Here are some common issues and their solutions:
| Potential Issue | Troubleshooting Suggestion |
| Improper Reagent Handling | Ensure all assay components, especially the enzyme and NAD+ cofactor, are thawed completely and mixed gently before use. Prepare the reaction mix fresh just before the experiment.[6] |
| Incorrect Assay Buffer Temperature | The assay buffer should be at room temperature for optimal enzyme activity.[6] |
| Inaccurate Pipetting | Use calibrated pipettes and avoid pipetting very small volumes to minimize errors. Preparing a master mix for the reaction components can improve consistency.[6] |
| Substrate-Biased Inhibition | HSD17B13 can act on multiple substrates.[7][8] If you observe inconsistent inhibition, consider testing with a different substrate (e.g., estradiol, LTB4, or retinol) to rule out substrate-specific effects.[7][8] |
| Contaminated Reagents | Ensure that all reagents, buffers, and water are free from contaminants that could interfere with the assay. |
Experimental Workflow for a Typical HSD17B13 Enzymatic Assay
Caption: A generalized workflow for an in vitro HSD17B13 enzymatic assay.
Section 2: Cell-Based Assays
Q6: I am observing high variability or no effect of this compound in my cell-based experiments. What should I check?
Variability in cell-based assays with this compound can be due to several factors related to the cells, the compound, or the assay itself.
| Potential Issue | Troubleshooting Suggestion |
| Cell Line Suitability | HSD17B13 is primarily expressed in hepatocytes.[3] Ensure the cell line you are using expresses sufficient levels of HSD17B13. Overexpression systems, such as HEK293 cells stably overexpressing HSD17B13, can provide a more robust and consistent signal.[7] |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes. |
| Compound Solubility and Stability in Media | This compound has poor aqueous solubility. When diluting the DMSO stock in cell culture media, ensure it is well-mixed and does not precipitate. Visually inspect the media for any signs of precipitation. Consider the stability of the compound in your specific culture media over the course of the experiment. |
| Inconsistent Cell Seeding | Uneven cell seeding can lead to significant well-to-well variability. Ensure a single-cell suspension and use appropriate techniques for even cell distribution in the microplate. |
| Cytotoxicity | High concentrations of this compound or the solvent (DMSO) may be toxic to cells, leading to misleading results. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to rule out cytotoxicity as the cause of the observed effect.[9] |
Signaling Pathway of HSD17B13 in NAFLD Pathogenesis
Caption: Simplified signaling pathway showing the role of HSD17B13 in NAFLD and the point of intervention for this compound.
Detailed Experimental Protocols
Protocol 1: HSD17B13 Enzymatic Activity Assay
This protocol is adapted from methods used for similar HSD17B13 inhibitors.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
This compound dissolved in DMSO
-
Microplate (e.g., 384-well)
-
Detection Reagent (e.g., NAD-Glo™ Assay kit or suitable for MS detection)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of the microplate.
-
Add 2.5 µL of 2x concentrated recombinant HSD17B13 enzyme in assay buffer to the wells. For the negative control, add assay buffer without the enzyme.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a 2x concentrated solution of the substrate (e.g., Estradiol) and NAD+ in assay buffer.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the product formation using a suitable detection method. For example, if using a luminescence-based NAD+/NADH detection kit, follow the manufacturer's instructions. If using mass spectrometry, quench the reaction and analyze the formation of the oxidized product.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a four-parameter logistical equation.
Protocol 2: Cellular HSD17B13 Activity Assay
This protocol is based on a method for a similar HSD17B13 inhibitor, BI-3231, and can be adapted for this compound.[7]
Materials:
-
HEK293 cells stably overexpressing human HSD17B13 (or another suitable cell line)
-
Cell Culture Medium: DMEM with 10% FBS, 1x GlutaMAX, and 1x sodium pyruvate
-
This compound dissolved in DMSO
-
Substrate: Estradiol
-
384-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed the HSD17B13-expressing cells in a 384-well plate at a density of 0.4 x 10^6 cells/mL (25 µL per well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMSO.
-
Add 50 nL of the compound dilutions to the cells (final DMSO concentration should be ≤1%).
-
Incubate the plate for 30 minutes at 37°C in a humidified incubator.
-
Add 25 µL of a 60 µM estradiol solution in serum-free medium to each well.
-
Incubate for 3 hours at 37°C.
-
Collect the supernatant for analysis of the product (e.g., estrone) by a suitable method like RapidFire MS/MS.
-
To the remaining cells in the plate, perform a cell viability assay according to the manufacturer's protocol to assess any cytotoxic effects of the compound.
-
Normalize the data to controls and calculate the IC50 value.
Logical Troubleshooting Flowchart for Inconsistent Cellular Assay Results
Caption: A step-by-step guide to troubleshooting inconsistent results in cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of HSD17B13-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13-IN-8. The focus is on overcoming challenges related to its bioavailability in animal studies, a common hurdle for poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13), an enzyme implicated in non-alcoholic fatty liver disease (NAFLD).[1][2] Like many small molecule inhibitors developed in drug discovery programs, it is a lipophilic compound that is poorly soluble in water. This poor aqueous solubility is a primary factor that can limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability. Achieving adequate and consistent drug exposure is critical for accurately assessing its efficacy and safety in animal models.
Q2: What are the known physicochemical properties of this compound?
Specific experimental data on the aqueous solubility, permeability, and logP of this compound are not widely published. However, based on information from suppliers, it is known to be a solid that is highly soluble in DMSO (100 mg/mL) but likely has low aqueous solubility.[1] This characteristic suggests it can be classified as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For comparison, another potent HSD17B13 inhibitor, BI-3231, has good aqueous solubility and high permeability.[3][4] Despite this, BI-3231 exhibits low oral bioavailability (10% in mice) due to high first-pass metabolism, a challenge that could also affect this compound.[3][4]
Q3: What is the first-pass effect and how might it affect this compound?
The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation. After oral administration, a drug is absorbed from the gut and travels via the portal vein to the liver. In the liver, a portion of the drug can be metabolized and inactivated. For the related inhibitor BI-3231, a significant first-pass effect involving glucuronidation and biliary excretion is a major contributor to its low oral bioavailability.[4] Given that HSD17B13 is a hepatic target, a high degree of liver uptake and metabolism is plausible for this compound as well, potentially limiting its systemic exposure after oral dosing.
Q4: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
There are several established strategies, which can be broadly categorized into three approaches:
-
Solubilization Techniques: These aim to present the drug to the gastrointestinal tract in a dissolved state. Common methods include the use of co-solvents, surfactants, cyclodextrins (to form inclusion complexes), and lipid-based formulations.[3]
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate. Techniques include micronization and the creation of nanosuspensions.
-
Chemical Modification: This involves altering the drug molecule itself to improve its properties. The most common approach is creating a more soluble prodrug that converts to the active compound in vivo.
Troubleshooting Guide
Issue 1: Low or Highly Variable Drug Exposure in Plasma After Oral Gavage
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to low aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low/variable oral exposure.
Solutions & Optimization:
-
Start with a Co-solvent Vehicle: For initial studies, a simple co-solvent system can be effective. A recommended starting formulation for this compound to achieve a concentration of ≥ 2.5 mg/mL is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline .[5] Ensure the final formulation is a clear solution before administration.
-
Consider a Lipid-Based Formulation: If a co-solvent system provides insufficient exposure, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective. These formulations form a fine oil-in-water emulsion upon gentle agitation in the GI tract, presenting the drug in a solubilized form and potentially enhancing absorption via lipid pathways.
-
Explore Particle Size Reduction: If the compound has a high melting point or is difficult to solubilize in lipids, creating a nanosuspension is a strong alternative. This involves milling the drug to nanometer-sized particles, which are then stabilized in a liquid medium with surfactants and polymers.
Issue 2: Oral Bioavailability is Still Low Despite Using an Optimized Formulation
Possible Cause: High first-pass metabolism in the liver, as observed with the related inhibitor BI-3231.[3][4]
Solutions & Optimization:
-
Determine Absolute Bioavailability: To confirm a first-pass effect, compare the plasma AUC from oral administration with the AUC from intravenous (IV) administration. A low ratio (F% = [AUC_oral / AUC_IV] * [Dose_IV / Dose_oral] * 100) indicates poor bioavailability that may be due to first-pass metabolism or poor absorption.
-
Use an Alternative Route of Administration: For pharmacodynamic or toxicology studies where systemic exposure is the primary goal, consider a route that avoids the first-pass effect. Subcutaneous (SC) administration significantly improved the bioavailability of BI-3231 and can be a viable alternative.[3][4]
-
Co-administration with Metabolic Inhibitors: In exploratory studies, co-dosing with a general cytochrome P450 inhibitor (if relevant) or inhibitors of glucuronidation can help to diagnose the extent of first-pass metabolism. This approach is generally not suitable for efficacy studies.
Quantitative Data Summary
The choice of formulation can dramatically impact the bioavailability of poorly soluble compounds. The following table summarizes representative data from literature on various formulation strategies.
| Formulation Strategy | Example Compound | Vehicle/Technology | Animal Model | Improvement in Bioavailability (Relative) | Reference |
| Co-solvent System | This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A (Recommended) | Enables solubilization at ≥ 2.5 mg/mL | [5] |
| Lipid-Based (SEDDS) | Carvedilol | Oil, Surfactant, Co-surfactant | Rats | 413% (vs. tablet) | [6] |
| Lipid-Based (Emulsion) | Griseofulvin | Corn oil emulsion | Humans | ~200% (vs. aqueous suspension) | [7] |
| Nanosuspension | Danazol | 0.5% HPMC, 0.5% Tween 80 | Rats | Significant increase in Cmax and AUC vs. microsuspension | [8] |
| Alternative Route | BI-3231 | Not specified | Mice | Oral F=10%; SC administration significantly increased exposure | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Vehicle for Oral Gavage
This protocol is based on a common vehicle for poorly soluble compounds and is suitable for initial in vivo screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add DMSO to dissolve the compound completely. Use sonication if necessary to aid dissolution. This will be your 10x stock relative to the final volume.
-
In a separate sterile tube, add the PEG300.
-
Add the DMSO stock solution from step 2 to the PEG300 and vortex thoroughly until the solution is homogenous.
-
Add the Tween-80 to the mixture and vortex again until fully mixed.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution with no precipitation. Prepare fresh daily.
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to screen for and develop a liquid SEDDS formulation.
Workflow for SEDDS Development:
Caption: Workflow for developing a SEDDS formulation.
Procedure:
-
Solubility Studies: Determine the saturation solubility of this compound in a variety of oils, surfactants, and co-surfactants.
-
Construct Pseudo-Ternary Phase Diagrams: Based on solubility data, select the top-performing oil, surfactant, and co-surfactant. Create mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2). For each Smix ratio, mix with the oil at various ratios (from 9:1 to 1:9). Titrate each mixture with water and observe the point at which a clear or slightly bluish, stable microemulsion forms. Plot these points on a ternary phase diagram to identify the self-emulsification region.
-
Formulation Preparation: Select a ratio from within the optimal self-emulsification region. Dissolve the this compound in the oil/surfactant/co-surfactant mixture. Gentle heating or sonication may be used to aid dissolution.
-
Characterization: Dilute the final drug-loaded SEDDS formulation in an aqueous medium (e.g., 1:100) and measure the resulting emulsion's droplet size, polydispersity index (PDI), and zeta potential. An ideal formulation will form droplets <200 nm with a low PDI.
Protocol 3: Preparation of a Nanosuspension via Wet Media Milling
This method is suitable for compounds that are crystalline and have poor solubility in both aqueous and lipid-based systems.
Materials:
-
This compound (micronized, if possible)
-
Stabilizers: Hydroxypropyl methylcellulose (HPMC), Tween 80
-
Milling Media: Yttrium-stabilized zirconium oxide beads (0.1-0.5 mm)
-
Milling Vessel
-
High-energy planetary ball mill or bead mill
Procedure:
-
Preparation of Stabilizer Solution: Prepare an aqueous solution containing the stabilizers (e.g., 0.5% w/v HPMC and 0.5% w/v Tween 80).
-
Milling: Add the this compound powder, the stabilizer solution, and the zirconium beads to the milling vessel.
-
Wet Milling: Mill the mixture at a high speed for a specified duration (e.g., several hours). The process should be optimized to achieve the desired particle size. Temperature control is crucial to prevent overheating.
-
Separation: After milling, separate the nanosuspension from the milling beads by pouring the mixture through a sieve or by centrifugation at a low speed.
-
Characterization: Analyze the resulting nanosuspension for particle size, PDI, and zeta potential. The final product should be a uniform, stable suspension with a particle size in the nanometer range.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | HSD17B13抑制剂 | MCE [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Selecting the appropriate NAD+ concentration for HSD17B13-IN-8 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HSD17B13-IN-8 in enzymatic assays. The following information is designed to help you select the appropriate NAD+ concentration and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of NAD+ in HSD17B13 enzymatic activity?
A1: HSD17B13, or 17β-hydroxysteroid dehydrogenase 13, is an NAD(P)H/NAD(P)+-dependent oxidoreductase.[1][2] This means that NAD+ acts as a crucial cofactor, accepting electrons during the oxidation of substrates by HSD17B13. The enzymatic activity of HSD17B13 is dependent on the presence of NAD+.[1][2]
Q2: What is a typical concentration range for NAD+ in HSD17B13 assays?
A2: Based on published literature, the concentration of NAD+ used in HSD17B13 enzymatic assays can vary. Some protocols utilize a concentration as high as 500 μM.[1] It is important to note that the optimal concentration can depend on the specific assay conditions, including substrate concentration and the presence of inhibitors.
Q3: How does the concentration of NAD+ affect the activity of HSD17B13 inhibitors like this compound?
A3: The binding and inhibitory activity of certain HSD17B13 inhibitors have been shown to be dependent on the concentration of NAD+. For some inhibitors, the presence of NAD+ is required for them to bind effectively to the enzyme. Therefore, an appropriate NAD+ concentration is critical for accurately determining the potency (e.g., IC50 value) of inhibitors like this compound.
Troubleshooting Guide
This guide addresses common issues you might encounter when setting up and running your this compound assays, with a focus on the impact of NAD+ concentration.
| Problem | Possible Cause | Suggested Solution |
| Low or no HSD17B13 enzymatic activity | 1. Suboptimal NAD+ concentration: The NAD+ concentration may be too low to support maximal enzyme activity. 2. Degraded NAD+: NAD+ solutions can degrade over time, especially with improper storage. 3. Incorrect assay buffer conditions: The pH or composition of the buffer may not be optimal for HSD17B13 activity. | 1. Optimize NAD+ concentration: Perform a NAD+ titration experiment to determine the optimal concentration for your specific assay conditions (see Experimental Protocols section). A common starting point is around the Km value of the enzyme for NAD+. 2. Use fresh NAD+ solutions: Prepare fresh NAD+ solutions from a high-quality source for each experiment. 3. Verify buffer conditions: Ensure the assay buffer is at the correct pH (typically around 7.4-8.0) and contains appropriate components. Common buffers include Tris-HCl.[1][3] |
| High variability in results | 1. Inconsistent NAD+ concentration: Pipetting errors or inconsistent solution preparation can lead to variable NAD+ levels across wells. 2. Fluctuations in temperature or incubation time: Minor variations can impact enzyme kinetics. | 1. Prepare a master mix: Create a master mix containing NAD+ and other assay components to ensure consistent concentrations across all wells. 2. Maintain consistent conditions: Use a temperature-controlled plate reader and ensure consistent incubation times for all samples. |
| Inaccurate IC50 value for this compound | 1. Inappropriate NAD+ concentration: If the inhibitor's binding is NAD+-dependent, a suboptimal NAD+ concentration will lead to an inaccurate assessment of its potency. | 1. Determine inhibitor's NAD+ dependency: Test the IC50 of this compound at various NAD+ concentrations. This will reveal if its potency is sensitive to the cofactor concentration. 2. Use a saturating concentration of NAD+: Once the optimal NAD+ concentration is determined, use a concentration that is saturating (typically 5-10 times the Km value) to ensure that the measured IC50 is not limited by cofactor availability. |
Experimental Protocols
Determining the Michaelis-Menten Constant (Km) of HSD17B13 for NAD+
Objective: To determine the concentration of NAD+ at which HSD17B13 reaches half of its maximum velocity (Vmax). This value is essential for selecting the appropriate NAD+ concentration for inhibitor screening assays.
Materials:
-
Purified HSD17B13 enzyme
-
HSD17B13 substrate (e.g., estradiol)
-
NAD+ stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a commercial NADH detection kit)
-
Microplate reader
Procedure:
-
Prepare a series of NAD+ dilutions in assay buffer. A typical range to test would be from 0 µM to 2 mM.
-
In a microplate, add a fixed, saturating concentration of the HSD17B13 substrate.
-
Add the various concentrations of NAD+ to the wells.
-
Initiate the reaction by adding a fixed amount of purified HSD17B13 enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period, ensuring the reaction remains in the linear range.
-
Stop the reaction and measure the amount of NADH produced using a suitable detection reagent and a microplate reader.
-
Plot the initial reaction velocity (rate of NADH production) against the NAD+ concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km value.
Data Presentation
| Parameter | Reported Value/Range | Reference |
| This compound IC50 | <0.1 µM for Estradiol as substrate | |
| NAD+ Concentration in Assays | 500 µM | [1] |
| Typical Assay Buffer pH | 7.4 - 8.0 | [1][3] |
Visualizations
Caption: Enzymatic reaction of HSD17B13.
Caption: Troubleshooting workflow for HSD17B13 assays.
References
Validating HSD17B13-IN-8 specificity in complex biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of HSD17B13-IN-8 in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is validating its specificity crucial?
This compound is a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in HSD17B13 are associated with a reduced risk of developing chronic liver diseases like non-alcoholic steatohepatitis (NASH).[4][5] This makes HSD17B13 an attractive therapeutic target. Validating the specificity of an inhibitor like this compound is critical to ensure that its biological effects are due to the inhibition of HSD17B13 and not off-target interactions, which could lead to misinterpretation of experimental results and potential toxicity.
Q2: What are the initial steps to assess the selectivity of this compound?
The initial assessment of selectivity typically involves in vitro enzymatic assays. It is essential to test the inhibitor against closely related homologs. The closest homolog to HSD17B13 is HSD17B11, sharing high sequence similarity.[1][2] A highly selective inhibitor should demonstrate significantly greater potency against HSD17B13 compared to other HSD17B family members. For example, the selective HSD17B13 inhibitor BI-3231 showed excellent selectivity against HSD17B11.[4]
Q3: How can I confirm that this compound engages with HSD17B13 inside a cell?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[6][7] This method is based on the principle that the binding of a ligand, such as this compound, can stabilize the target protein (HSD17B13), leading to an increase in its melting temperature.[7][8] An observed thermal shift provides direct evidence of the inhibitor binding to its intended target within the complex environment of the cell.[6]
Q4: What methods can be used to identify potential off-targets of this compound in an unbiased manner?
Chemical proteomics is a comprehensive approach for identifying off-targets.[9][10][11] Techniques like affinity chromatography coupled with mass spectrometry can be employed. In this method, a modified version of this compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.[11] Alternatively, competitive profiling methods can be used where the free inhibitor competes with a probe for binding to its targets.[9] These approaches provide a proteome-wide view of inhibitor interactions.
Q5: What are some known off-target liabilities to consider for small molecule inhibitors?
Broad-spectrum kinase inhibitor profiling is a common step in specificity validation as kinases are frequent off-targets for small molecules.[12] Additionally, safety screening panels, often offered by commercial vendors, can assess the interaction of the inhibitor with a wide range of common off-target proteins like G-protein coupled receptors (GPCRs), ion channels, and transporters. For instance, the HSD17B13 inhibitor BI-3231 was profiled against a panel of 44 receptors, revealing minimal off-target interactions.[1]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure the stability of this compound in the assay buffer. Prepare fresh solutions for each experiment. |
| Enzyme Activity Variation | Use a consistent source and batch of recombinant HSD17B13. Verify enzyme activity with a known substrate before each experiment. |
| Cofactor Dependency | HSD17B13 activity is NAD+ dependent.[1] Ensure that NAD+ concentrations are optimized and consistent across experiments. The inhibitory activity of some compounds can be influenced by the concentration of the cofactor.[13] |
| Assay Conditions | Optimize and standardize assay parameters such as incubation time, temperature, and substrate concentration. |
Problem 2: No thermal shift observed in CETSA.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration/Cell Permeability | Increase the concentration of this compound. Verify cellular uptake of the compound using methods like LC-MS/MS analysis of cell lysates. |
| Low Target Abundance | Confirm the expression of HSD17B13 in the cell line used. Overexpression of tagged HSD17B13 can be an alternative if endogenous levels are too low. |
| Suboptimal Lysis Conditions | For a lipid droplet-associated protein like HSD17B13, ensure the lysis buffer and method are sufficient to solubilize the protein. Consider using detergents compatible with membrane proteins. |
| Binding Does Not Induce Stabilization | The absence of a thermal shift does not definitively mean there is no binding.[6] Some ligand-protein interactions do not result in a significant change in thermal stability. Complementary target engagement assays should be considered. |
Problem 3: High background or non-specific bands in Western Blot for downstream pathway analysis.
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the primary antibody using positive and negative controls (e.g., cells with known target expression, knockout/knockdown cell lines). |
| Blocking Inefficiency | Optimize the blocking buffer. While non-fat dry milk is common, for some antibodies, bovine serum albumin (BSA) may provide a cleaner background.[14] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and noise.[15] |
| Insufficient Washing | Increase the number and/or duration of wash steps to remove non-specifically bound antibodies.[15] |
Quantitative Data Summary
The following table summarizes the kind of quantitative data that should be generated when validating the specificity of an HSD17B13 inhibitor. Data for the well-characterized inhibitor BI-3231 is provided as an example.
| Target/Assay | BI-3231 IC50/Ki | This compound (Expected Data) |
| Human HSD17B13 (enzymatic) | IC50: 1 nM[16] | To be determined |
| Mouse HSD17B13 (enzymatic) | IC50: 13 nM[16] | To be determined |
| Human HSD17B11 (enzymatic) | >10,000 nM | To be determined |
| Human HSD17B13 (cellular) | IC50: 13 nM | To be determined |
| Broad Kinase Panel (e.g., 400 kinases) | Number of hits >50% inhibition @ 1µM | To be determined |
| SafetyScreen44 Panel | Number of hits >50% inhibition @ 10µM | To be determined |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted for a lipid-droplet associated protein like HSD17B13.
-
Cell Culture and Treatment:
-
Plate liver-derived cells (e.g., HepG2, Huh7) known to express HSD17B13.
-
Treat cells with either vehicle control or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
After treatment, wash the cells with PBS.
-
Resuspend the cells in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
To ensure solubilization of lipid-droplet associated HSD17B13, add a mild non-ionic detergent (e.g., 0.5% Triton X-100 or NP-40) to the lysate and incubate on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western Blot using a validated HSD17B13 antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Chemical Proteomics (Affinity Chromatography)
This protocol outlines a workflow to identify protein targets of this compound.
-
Inhibitor Immobilization:
-
Synthesize an analog of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). It is crucial that the modification does not abrogate the inhibitor's binding to HSD17B13.
-
-
Preparation of Cell Lysate:
-
Harvest cells from a relevant cell line (e.g., primary human hepatocytes or liver-derived cell lines).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads.
-
For competitive experiments, pre-incubate the lysate with an excess of free this compound before adding the beads. This will serve as a control to identify specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with a high concentration of free this compound.
-
Perform in-solution or on-bead trypsin digestion of the eluted proteins to generate peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Compare the proteins identified in the this compound pulldown with the control (beads alone or competition with free inhibitor) to identify specific binding partners.
-
Visualizations
Caption: Workflow for validating this compound specificity.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. opnme.com [opnme.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. google.com [google.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle in NASH Drug Discovery: HSD17B13-IN-8 vs. BI-3231
For researchers, scientists, and drug development professionals navigating the competitive landscape of nonalcoholic steatohepatitis (NASH) therapeutics, the emergence of potent and selective inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) presents a promising new frontier. This guide provides an objective comparison of two key preclinical candidates, HSD17B13-IN-8 and BI-3231, summarizing their performance based on available experimental data to aid in critical decision-making for future research and development.
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. Genetic studies have identified a loss-of-function variant in the HSD17B13 gene that is associated with a reduced risk of developing chronic liver diseases, including NASH. This has spurred the development of small molecule inhibitors targeting the HSD17B13 enzyme as a potential therapeutic strategy. This guide focuses on a comparative analysis of two such inhibitors: this compound and BI-3231.
At a Glance: Key Quantitative Data
| Parameter | This compound | BI-3231 |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) |
| In Vitro Potency (IC50) | <0.1 µM (Estradiol as substrate)[1] | 1 nM (human HSD17B13)[2] |
| <1 µM (Leukotriene B4 as substrate)[1] | 13 nM (mouse HSD17B13)[2] | |
| Selectivity | Data not publicly available | >10,000-fold selective over HSD17B11 |
| Pharmacokinetics | Data not publicly available | High clearance, low oral bioavailability (10% in mice), short half-life in vivo[3] |
| NASH Model Efficacy | Data not publicly available from peer-reviewed publications | Reduces lipotoxic effects in hepatocyte models[4] |
Delving into the Mechanism of Action: Targeting HSD17B13 in NASH
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological role is still under investigation, it is known to be involved in lipid and steroid metabolism. The protective effect of the HSD17B13 loss-of-function variant suggests that inhibiting its enzymatic activity could ameliorate the pathological features of NASH, such as steatosis, inflammation, and fibrosis. Both this compound and BI-3231 are designed to bind to the HSD17B13 enzyme and block its catalytic function, thereby mimicking the protective genetic variant.
Caption: Simplified signaling pathway of HSD17B13 in NASH pathogenesis and points of intervention.
Experimental Deep Dive: How the Data Was Generated
A critical aspect of evaluating preclinical candidates is understanding the experimental context. Below are the methodologies for the key experiments cited.
In Vitro Enzyme Inhibition Assay (for this compound)
The inhibitory activity of this compound was determined using in vitro enzymatic assays with two different substrates, estradiol and leukotriene B4 (LTB4). The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme's activity by half, were measured. The specific details of the assay protocol are outlined in the patent document WO2022020714.
In Vitro Enzyme Inhibition and Selectivity Assays (for BI-3231)
The potency of BI-3231 was assessed against both human and mouse recombinant HSD17B13 enzymes. The selectivity was determined by comparing its inhibitory activity against the closely related isoform HSD17B11. These assays are crucial for establishing the compound's specificity and potential for off-target effects.
Cellular Lipotoxicity Model (for BI-3231)
To evaluate the effect of BI-3231 in a disease-relevant context, a cellular model of lipotoxicity was employed. Hepatocytes were exposed to high levels of fatty acids to induce cellular stress and lipid accumulation, mimicking key aspects of NASH. The ability of BI-3231 to mitigate these lipotoxic effects was then assessed.[4]
Caption: Comparative experimental workflows for the in vitro characterization of this compound and BI-3231.
Comparative Analysis and Future Outlook
BI-3231 is presented as a well-characterized chemical probe for studying HSD17B13, with extensive in vitro data and initial cellular studies demonstrating its potential.[3] However, its disclosed pharmacokinetic properties, such as high clearance and low oral bioavailability, may present challenges for in vivo development and would likely require significant medicinal chemistry efforts to optimize.[3]
Information on this compound is currently limited to in vitro potency data from a patent application.[1] While the sub-micromolar IC50 values are promising, a comprehensive evaluation is hampered by the lack of publicly available data on its selectivity, pharmacokinetic profile, and efficacy in relevant in vivo NASH models.
For researchers in the field, BI-3231 serves as a valuable tool for interrogating the biology of HSD17B13 and validating it as a therapeutic target. The path forward for this compound will depend on the disclosure of further preclinical data that can establish its potential as a viable drug candidate. Head-to-head in vivo studies in established NASH animal models will be the ultimate arbiter of which, if either, of these promising molecules will advance towards clinical development. The journey to an approved NASH therapy is long, but the targeted inhibition of HSD17B13 represents a scientifically robust and exciting avenue of investigation.
References
- 1. WO2022020714A1 - Thiophene hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022020714A1 - Thiophene hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. WO2021211974A1 - Hsd17b13 inhibitors and uses thereof - Google Patents [patents.google.com]
Comparing the IC50 values of HSD17B13-IN-8 and INI-822
An Objective Comparison of HSD17B13-IN-8 and INI-822 for HSD17B13 Inhibition
For researchers and drug development professionals investigating therapies for liver diseases such as nonalcoholic steatohepatitis (NASH), potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) are critical tools. This guide provides a comparative overview of two such inhibitors, this compound and INI-822, focusing on their reported IC50 values and the experimental methodologies used for their determination.
Potency Analysis: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for this compound and INI-822 against the HSD17B13 enzyme.
| Compound | IC50 Value | Substrate Used | Assay Type |
| This compound | <0.1 µM | Estradiol | Biochemical |
| <1 µM | Leukotriene B4 (LTB4) | Biochemical | |
| INI-822 | Low nM potency | Multiple substrates | Biochemical |
| (Exemplified compound from related patent) | ≤0.1 µM | Not specified | Biochemical |
Note: The IC50 value for a related compound from a patent associated with INI-822's developer is included to provide a more quantitative, albeit indirect, measure of potency.
Understanding the Target: The HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is implicated in hepatic lipid metabolism. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH and alcohol-related liver disease. The enzyme is thought to play a role in the metabolism of various lipid substrates, including steroids and bioactive lipids. Inhibition of HSD17B13 is therefore a promising therapeutic strategy to replicate the protective effects of these genetic variants.
Head-to-head comparison of HSD17B13-IN-8 and other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, sparking significant interest in the development of small molecule inhibitors to mimic this protective effect. This guide provides a head-to-head comparison of HSD17B13-IN-8 and other notable small molecule inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of HSD17B13 Inhibitors
The landscape of HSD17B13 inhibitors is rapidly evolving, with several candidates demonstrating promising preclinical and, in some cases, clinical activity. This section provides a quantitative comparison of this compound against other key inhibitors: BI-3231, INI-822, EP-036332, and the recently disclosed compound 32.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of the inhibitors against human and mouse HSD17B13, as well as their selectivity over the closely related isoform HSD17B11.
| Inhibitor | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Selectivity vs. HSD17B11 | Substrate(s) Used in Assay |
| This compound | <0.1 µM | Not Reported | Not Reported | Estradiol, LTB3 |
| BI-3231 | 1 nM[1] | 13 nM[1] | >10,000-fold[2] | Estradiol, LTB4[3] |
| INI-822 | Potent inhibitor (IC50 not disclosed) | Not Reported | Selective (details not disclosed) | Not Reported |
| EP-036332 | 14 nM[4] | 2.5 nM[4] | >7,000-fold[4] | Leukotriene B4, Estradiol[5] |
| Compound 32 | 2.5 nM[6] | Not Reported | Highly Selective (details not disclosed) | Not Reported |
Pharmacokinetic and In Vivo Efficacy Profile
This table outlines the available pharmacokinetic (PK) and in vivo efficacy data for the selected HSD17B13 inhibitors.
| Inhibitor | Key Pharmacokinetic Properties | In Vivo Efficacy Highlights |
| This compound | Not Reported | Not Reported |
| BI-3231 | Rapidly cleared from plasma, but shows extensive liver tissue accumulation.[1][7] Pronounced phase II metabolic biotransformation may limit its use in metabolically competent systems.[7] | Reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes.[8] |
| INI-822 | Orally delivered with a half-life that supports once-daily dosing.[9][10] First HSD17B13 small molecule inhibitor to enter Phase 1 clinical trials.[11][12] | In preclinical models, demonstrated improvements in markers of liver homeostasis, including a reduction in liver transaminases.[11] |
| EP-036332 | A prodrug form (EP-037429) was used for in vivo studies.[5] | Showed hepatoprotective effects in mouse models of acute and chronic liver injury.[5] |
| Compound 32 | Demonstrated a significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231.[6] Unique liver-targeting profile.[6] | Exhibited better anti-MASH effects compared to BI-3231 in multiple mouse models.[6] Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of HSD17B13 inhibitors, based on descriptions from the cited literature.
HSD17B13 Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)[3]
-
Cofactor: NAD+[3]
-
Assay Buffer
-
Test compounds dissolved in DMSO
-
Detection system (e.g., mass spectrometry to measure product formation or a luminescence-based assay to detect NADH production)[13]
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the HSD17B13 enzyme in a microplate.
-
Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubate the plate at a controlled temperature for a specific period.
-
Stop the reaction.
-
Quantify the amount of product formed or NADH generated using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular HSD17B13 Functional Assay
This assay assesses the inhibitory activity of a compound in a cellular context, providing insights into cell permeability and target engagement.
Objective: To measure the potency of a test compound in inhibiting HSD17B13 activity in cells engineered to overexpress the enzyme.
Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13[5]
-
Cell culture medium and reagents
-
Substrate: Estradiol[5]
-
Test compounds dissolved in DMSO
-
LC-MS/MS system for product quantification
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a defined pre-incubation period.
-
Add the substrate (estradiol) to the cell culture medium.
-
Incubate for a specific duration to allow for substrate conversion.
-
Collect the cell culture supernatant or cell lysate.
-
Quantify the concentration of the product (estrone) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.
Visualizing Pathways and Workflows
HSD17B13 Signaling in NAFLD Pathogenesis
The following diagram illustrates the role of HSD17B13 in the context of NAFLD. Its expression is upregulated by the Liver X Receptor-α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipid metabolism. HSD17B13 is localized to lipid droplets and is involved in retinol metabolism.[14][15]
Caption: HSD17B13 in the NAFLD signaling pathway.
General Workflow for HSD17B13 Inhibitor Screening
This diagram outlines a typical experimental workflow for the identification and characterization of novel HSD17B13 inhibitors, from initial high-throughput screening to in vivo evaluation.
Caption: A typical workflow for HSD17B13 inhibitor discovery.
Conclusion
The development of small molecule inhibitors targeting HSD17B13 represents a promising therapeutic strategy for NAFLD and NASH. While this compound shows potent in vitro activity, other inhibitors such as BI-3231, INI-822, EP-036332, and compound 32 have more extensive characterization, including selectivity, pharmacokinetic, and in vivo efficacy data. Notably, INI-822 has progressed to clinical trials, marking a significant milestone in the field. Compound 32 has demonstrated superior preclinical properties compared to BI-3231. The data and protocols presented in this guide offer a valuable resource for researchers to compare existing inhibitors and guide the discovery and development of new therapeutic candidates targeting HSD17B13. Further head-to-head studies under standardized assay conditions will be crucial for a more definitive comparison of these promising molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. enanta.com [enanta.com]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. researchgate.net [researchgate.net]
- 9. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 10. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]
- 13. enanta.com [enanta.com]
- 14. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 15. INI-822 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Validating the On-Target Effects of HSD17B13-IN-8: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) using the small molecule inhibitor HSD17B13-IN-8 against genetic knockout of the HSD17B13 gene via CRISPR-Cas9. The objective is to delineate a robust experimental framework for validating the on-target effects of this compound, a critical step in the drug development pipeline for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Elevated expression of HSD17B13 is observed in patients with NAFLD.[3] Human genetic studies have shown a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[4][5] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[1][2] The enzyme is known to play a role in hepatic lipid metabolism, though its precise physiological substrates and functions are still under investigation.[6] In vitro studies have shown that HSD17B13 can catalyze the conversion of various substrates, including estradiol, retinol, and leukotriene B4.[6]
Overview of HSD17B13 Inhibitors
The therapeutic potential of targeting HSD17B13 has led to the development of small molecule inhibitors. These compounds aim to replicate the protective effects observed in individuals with naturally occurring loss-of-function mutations.
This compound is a known inhibitor of HSD17B13 with IC50 values of less than 0.1 μM for Estradiol and less than 1 μM for Leukotriene B3 (LTB3) as substrates.[7] It serves as a chemical tool to probe the function of HSD17B13 and as a starting point for the development of therapeutic agents for NAFLD.[7]
Other notable inhibitors include:
-
INI-678 : A potent and selective small-molecule inhibitor that has been shown to reduce markers of liver fibrosis in a 3D liver-on-a-chip model.[1]
-
BI-3231 : A well-characterized, potent, and selective HSD17B13 inhibitor identified through high-throughput screening.[8][9]
-
Rapirosiran, VSA-006, and ARO-HSD : RNA interference (RNAi) based therapies in clinical development that target HSD17B13 expression.[10]
The Role of CRISPR-Cas9 in Validating Small Molecule Inhibitors
CRISPR-Cas9 technology has revolutionized drug discovery by providing a precise and efficient tool for target identification and validation.[11][12][13] By creating a genetic knockout of the target protein, researchers can establish a "gold standard" phenotype against which the effects of a small molecule inhibitor can be compared.[13] This comparative approach is crucial for confirming that the observed effects of the compound are indeed due to its interaction with the intended target (on-target effects) and not due to interactions with other cellular components (off-target effects).[14]
A Proposed Experimental Framework for Validating this compound On-Target Effects
The following experimental workflow outlines a strategy to validate that the cellular effects of this compound are mediated through the specific inhibition of HSD17B13.
Caption: Experimental workflow for validating this compound on-target effects using CRISPR-Cas9.
Comparison of Pharmacological Inhibition vs. Genetic Knockout
| Feature | This compound (Pharmacological Inhibition) | CRISPR-Cas9 (Genetic Knockout) |
| Mechanism | Reversible or irreversible binding to the HSD17B13 protein, inhibiting its enzymatic activity. | Permanent disruption of the HSD17B13 gene, leading to a complete loss of protein expression. |
| Speed of Onset | Rapid, dependent on compound pharmacokinetics and cell permeability. | Slower, requires time for gene editing, protein turnover, and selection of knockout clones. |
| Reversibility | Potentially reversible upon withdrawal of the compound. | Permanent and heritable in the cell lineage. |
| Specificity | Potential for off-target effects by binding to other proteins. | Highly specific to the targeted gene, but potential for off-target DNA cleavage exists. |
| Application | Therapeutic potential, tool for studying acute protein function. | Gold standard for target validation, tool for studying the consequences of complete protein loss. |
| Dose-Dependence | Effects are typically dose-dependent, allowing for titration of inhibition. | Binary (on/off) effect, though partial knockdown can be achieved with other CRISPR tools (e.g., CRISPRi). |
HSD17B13 Signaling in NAFLD Pathogenesis
The precise signaling pathway of HSD17B13 in the context of NAFLD is still being elucidated. However, current evidence suggests a role in lipid droplet dynamics and retinol metabolism.[4]
Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.
Detailed Experimental Protocols
Generation of HSD17B13 Knockout (KO) Cell Lines using CRISPR-Cas9
-
gRNA Design and Synthesis : Design two to three single guide RNAs (sgRNAs) targeting early exons of the human HSD17B13 gene using a publicly available design tool. Synthesize the sgRNAs and the Cas9 nuclease.
-
Transfection : Transfect a human hepatocyte cell line (e.g., HepG2 or Huh7) with the Cas9 protein and a selected sgRNA using lipid-based transfection reagents or electroporation.
-
Single-Cell Cloning : After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Screening and Validation : Expand the clones and screen for HSD17B13 knockout by Western blot analysis to confirm the absence of the protein. Sequence the targeted genomic region to identify the specific insertions or deletions (indels) that resulted in the knockout.
On-Target Validation of this compound
-
Cell Culture and Treatment : Culture both wild-type (WT) and HSD17B13 KO hepatocytes in standard conditions. Treat the cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Lipid Accumulation Assay :
-
Induce lipid accumulation by treating cells with oleic acid.
-
Fix the cells and stain with Oil Red O solution.
-
Elute the dye and quantify the absorbance at a specific wavelength to measure the amount of intracellular lipid.
-
Expected Outcome : this compound treatment in WT cells should phenocopy the lipid accumulation levels observed in vehicle-treated KO cells. No significant additional effect should be seen when KO cells are treated with the inhibitor.
-
-
Gene Expression Analysis by qPCR :
-
Extract total RNA from the treated cells.
-
Synthesize cDNA and perform quantitative PCR (qPCR) using primers for genes involved in lipogenesis (e.g., SREBP-1c, FASN) and fibrosis (e.g., COL1A1, ACTA2).
-
Expected Outcome : Changes in the expression of these genes upon this compound treatment in WT cells should mirror the changes observed in KO cells compared to WT cells. The inhibitor should have a minimal effect on these gene expression levels in the KO cells.
-
Conclusion
The combined use of a selective small molecule inhibitor like this compound and a precise genetic tool like CRISPR-Cas9 provides a powerful strategy for target validation in drug discovery. By demonstrating that pharmacological inhibition of HSD17B13 phenocopies the effects of its genetic knockout, researchers can build a strong case for the on-target activity of the inhibitor. This rigorous validation is essential for advancing novel therapeutic candidates for NAFLD and other chronic liver diseases into further preclinical and clinical development.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17β-HSD13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 13. biocompare.com [biocompare.com]
- 14. researchportal.vub.be [researchportal.vub.be]
Navigating the HSD17B Family: A Cross-Reactivity Profile of a Potent HSD17B13 Inhibitor
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of a representative hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, BI-3231, against other members of the HSD17B family. While specific data for a compound designated "HSD17B13-IN-8" is not publicly available, the well-characterized inhibitor BI-3231 serves as an excellent surrogate for illustrating the principles of selectivity within this enzyme family.
HSD17B13 has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases.[1][2] As a member of the larger HSD17B family, which includes 14 isoforms in mammals, ensuring the selective inhibition of HSD17B13 is crucial to avoid off-target effects.[3] This family of enzymes plays a critical role in the metabolism of steroids, fatty acids, and retinoids by catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids.[4][5]
Comparative Selectivity of BI-3231
BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13.[6][7] Its selectivity has been most extensively characterized against its closest homolog, HSD17B11, which shares a high degree of sequence similarity.[8] The following table summarizes the available quantitative data on the inhibitory activity of BI-3231 against HSD17B13 and its selectivity against HSD17B11.
| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity vs. HSD17B11 |
| Human HSD17B13 | BI-3231 | 1 | >10,000-fold |
| Mouse HSD17B13 | BI-3231 | 13 - 14 | Not explicitly quantified, but selectivity is maintained |
| Human HSD17B11 | BI-3231 | >10,000 | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency.
Experimental Protocols
The determination of inhibitor selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments used to profile inhibitors against HSD17B family members.
Biochemical Enzyme Activity Assay
This assay directly measures the inhibitory effect of a compound on the purified recombinant HSD17B enzyme.
Materials:
-
Recombinant human HSD17B enzymes (e.g., HSD17B13, HSD17B11, etc.)
-
Substrate: Estradiol or Leukotriene B4 (LTB4) for HSD17B13; other specific substrates for other family members.
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.[9]
-
Test compound (e.g., BI-3231) serially diluted in DMSO.
-
Detection Method: RapidFire Mass Spectrometry to measure product formation or a luminescence-based assay (e.g., NAD-Glo) to measure NADH production.[9]
Procedure:
-
Prepare the reaction mixture containing the assay buffer, recombinant HSD17B enzyme (e.g., 50-100 nM), and the substrate (e.g., 10-50 µM).[9]
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the enzymatic reaction by adding the cofactor NAD+.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and quantify the product formation or NADH production using the chosen detection method.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B Activity Assay
This assay assesses the inhibitor's activity in a more physiologically relevant context by using cells that overexpress the target enzyme.
Materials:
-
HEK293 cells stably overexpressing the target human HSD17B enzyme (e.g., hHSD17B13).[10]
-
Cell Culture Medium: DMEM with 10% heat-inactivated FBS, GlutaMAX, and sodium pyruvate.[10]
-
Substrate: Estradiol.[10]
-
Test compound serially diluted in DMSO.
-
Internal Standard for Mass Spectrometry: d4-estrone.[10]
-
Detection Method: RapidFire Mass Spectrometry to measure the formation of estrone from estradiol.[10]
Procedure:
-
Seed the HEK293 cells expressing the target HSD17B enzyme in a 384-well plate and incubate for 24 hours.[10]
-
Add the serially diluted test compound to the cells and incubate for 30 minutes at 37°C.[10]
-
Add the estradiol substrate (e.g., final concentration of 60 µM) to each well and incubate for 3 hours at 37°C.[10]
-
Collect the supernatant and add the internal standard.
-
Derivatize the analytes if necessary for mass spectrometry analysis.[10]
-
Measure the levels of the product (estrone) using RapidFire MS/MS.[10]
-
Normalize the data and calculate the IC50 value.
Visualizing the Experimental Workflow and Enzyme Family Relationships
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining inhibitor selectivity.
Caption: Simplified overview of HSD17B family member functions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. enanta.com [enanta.com]
- 10. pubs.acs.org [pubs.acs.org]
HSD17B13 Inhibition: A Comparative Analysis of Efficacy in Human and Murine Models
For Researchers, Scientists, and Drug Development Professionals
The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies in humans have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to replicate this protective effect pharmacologically. This guide provides a comparative overview of the efficacy of HSD17B13 inhibition in human and mouse models, with a focus on preclinical findings.
While direct comparative efficacy data for the specific inhibitor HSD17B13-IN-8 in both human and mouse models is not extensively available in the public domain, this guide synthesizes data from various known HSD17B13 inhibitors to provide a broader understanding of the target's therapeutic potential and the translational challenges between species.
In Vitro Potency of HSD17B13 Inhibitors
The initial evaluation of HSD17B13 inhibitors involves determining their potency against both the human and mouse orthologs of the enzyme. This is crucial for selecting appropriate tool compounds for in vivo studies in mice and for predicting potential efficacy in humans. The following table summarizes the in vitro inhibitory activity of several representative HSD17B13 inhibitors.
| Inhibitor | Human HSD17B13 IC50 | Mouse HSD17B13 IC50 | Substrate Used | Reference |
| This compound | <0.1 µM | Not Reported | Estradiol | [1] |
| <1 µM | Not Reported | Leukotriene B4 | [1] | |
| EP-036332 | 14 nM | 2.5 nM | Not Specified | [2] |
| EP-040081 | 79 nM | 74 nM | Not Specified | [2] |
| BI-3231 | 1.4 µM (Estradiol), 2.4 µM (Retinol) | Not Reported | Estradiol, Retinol | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. The lack of publicly available, direct comparative IC50 data for many compounds, including this compound, highlights a current gap in the literature.
Efficacy in Murine Models of Liver Disease
Pharmacological inhibition of HSD17B13 has demonstrated hepatoprotective effects in various mouse models of liver injury. These studies are critical for understanding the in vivo consequences of target engagement and for establishing a rationale for clinical development.
| Mouse Model | HSD17B13 Inhibitor | Key Findings in Treated Mice |
| Acute T-cell mediated liver injury (Concanavalin A model) | EP-036332, EP-040081 | Decreased serum ALT levels; Reduced inflammatory cytokines (TNF-α, IL-1β, CXCL9); Attenuation of immune cell activation gene markers.[2] |
| Chronic liver injury (Choline-deficient, L-amino acid defined, high-fat diet; CDAAHFD) | Prodrug of EP-036332 | Reduction in markers of liver injury, inflammation, and fibrosis.[4] |
| Adenoviral-mediated liver injury | Prodrug of EP-036332 | Attenuation of liver injury markers.[4] |
These preclinical findings in mice suggest that inhibiting HSD17B13 can mitigate liver damage, inflammation, and the progression to fibrosis. However, it is crucial to consider the observed species differences when interpreting these results.
Species-Specific Considerations and Translational Challenges
A significant consideration in the development of HSD17B13 inhibitors is the potential for species-specific differences in the enzyme's function and the response to its inhibition. Some studies have indicated that Hsd17b13 knockout in mice does not consistently replicate the protective phenotype observed in humans with loss-of-function mutations.[5][6] This discrepancy could be due to differences in substrate preference or downstream signaling pathways between the human and mouse enzymes.[7][8] Therefore, while mouse models are invaluable for initial preclinical assessment, the ultimate validation of HSD17B13 inhibition as a therapeutic strategy will depend on human clinical trials.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human and mouse HSD17B13.
Methodology:
-
Enzyme Source: Recombinant human or mouse HSD17B13 is expressed and purified from a suitable system (e.g., Sf9 insect cells).[7]
-
Assay Principle: A common method involves a coupled-enzyme luminescence assay that detects the production of NADH, a product of HSD17B13 activity.[7] Alternatively, mass spectrometry can be used to directly measure the conversion of a substrate (e.g., estradiol, leukotriene B4) to its product.[4]
-
Procedure:
-
The recombinant enzyme is incubated with a specific substrate and the cofactor NAD+.
-
Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of product formed (or substrate consumed) is quantified using a suitable detection method (luminescence or mass spectrometry).
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Murine Model of NASH (CDAAHFD Model)
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a mouse model of nonalcoholic steatohepatitis.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) to induce NASH.[4]
-
Experimental Groups:
-
Vehicle control group receiving the CDAAHFD.
-
Treatment group receiving the CDAAHFD and the HSD17B13 inhibitor (or its prodrug) administered via an appropriate route (e.g., oral gavage).
-
-
Treatment Regimen: The inhibitor is administered at a specified dose and frequency for a defined duration (e.g., several weeks).
-
Endpoint Analysis:
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Histopathology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for steatosis and inflammation, Sirius Red for fibrosis) for histological scoring.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf, Il1b) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.
-
Lipidomics: Untargeted lipidomics can be performed on liver tissue to assess changes in the lipid profile.[4]
-
Visualizing the Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
HSD17B13-IN-8: A Comparative Analysis of its Inhibitory Effect on Estradiol and Leukotriene B4 Metabolism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory effects of HSD17B13-IN-8 on the metabolism of estradiol versus leukotriene B4, supported by experimental data and detailed protocols.
This compound has emerged as a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). This enzyme is known to metabolize a range of substrates, including the steroid hormone estradiol and the pro-inflammatory lipid mediator leukotriene B4 (LTB4)[1]. Understanding the differential inhibitory effects of this compound on these two key substrates is crucial for elucidating its mechanism of action and therapeutic potential.
Comparative Inhibitory Potency
This compound exhibits a differential inhibitory potency against the metabolism of estradiol and leukotriene B4, as determined by in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, provide a quantitative measure of this difference.
| Substrate | This compound IC50 (µM) |
| Estradiol | < 0.1 |
| Leukotriene B4 | < 1 |
Table 1: Comparative IC50 values of this compound for the inhibition of estradiol and leukotriene B4 metabolism by HSD17B13.
The data clearly indicates that this compound is more potent in inhibiting the metabolism of estradiol compared to leukotriene B4.
Metabolic Pathways and Inhibition
HSD17B13, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the NAD+-dependent oxidation of its substrates[1]. In the case of estradiol, HSD17B13 facilitates its conversion to estrone. For leukotriene B4, it is involved in its oxidative metabolism. This compound acts by binding to the enzyme, thereby preventing the substrate from accessing the active site and inhibiting its metabolism.
Experimental Protocols
The determination of the inhibitory potency of this compound relies on robust in vitro assays. The following sections detail the methodologies for assessing the inhibition of both estradiol and leukotriene B4 metabolism.
Biochemical Assay for HSD17B13 Activity
A common method to assess HSD17B13 activity and its inhibition is through a biochemical assay that measures the production of NADH, a product of the dehydrogenase reaction.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrates: β-estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Inhibitor: this compound
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[2]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the HSD17B13 enzyme (50-100 nM final concentration) to each well, with the exception of the negative control wells.[2]
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (10-50 µM final concentration of either estradiol or LTB4) and NAD+ cofactor.[2]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced using the NAD-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for HSD17B13 Activity
To assess the inhibitor's activity in a more physiologically relevant context, a cell-based assay using cells overexpressing HSD17B13 can be employed. This method typically involves quantifying the metabolic product of the enzymatic reaction.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and supplements
-
Substrate: β-estradiol
-
Inhibitor: this compound
-
LC-MS/MS system for product quantification
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined pre-incubation period.
-
Add β-estradiol to the cell culture medium to initiate the metabolic reaction.
-
Incubate the cells for a specific time to allow for the conversion of estradiol to estrone.
-
Collect the cell culture supernatant.
-
Quantify the concentration of estrone in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition of estrone formation at each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of HSD17B13, demonstrating a more pronounced inhibitory effect on the metabolism of estradiol as compared to leukotriene B4. The provided experimental protocols offer a framework for the in vitro and cell-based characterization of HSD17B13 inhibitors. This comparative guide serves as a valuable resource for researchers investigating the therapeutic potential of targeting HSD17B13 in liver diseases and other related pathologies. The differential inhibition of these two key substrates by this compound highlights the importance of substrate-specific considerations in drug development and mechanistic studies.
References
Navigating HSD17B13 Inhibition: A Comparative Guide to HSD17B13-IN-8 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the commercially available 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitor, HSD17B13-IN-8, alongside other publicly disclosed inhibitors. The focus is on providing available performance data and detailed experimental contexts to aid in the critical evaluation and selection of research tools for studying HSD17B13, a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.
While direct cross-laboratory reproducibility studies for this compound are not publicly available, this guide compiles existing data to facilitate an informed assessment of its potential efficacy and consistency. By presenting the reported activities of this compound in conjunction with more extensively characterized inhibitors, this document aims to provide a valuable resource for the scientific community.
Performance Comparison of HSD17B13 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other notable small molecule inhibitors of HSD17B13. It is important to note that variations in assay conditions can influence IC50 values, and direct comparison between different studies should be made with caution.
| Compound | Target Species | Assay Type | Substrate | IC50 | Ki | Source |
| This compound | Human | Enzymatic | Estradiol | <0.1 µM | Not Reported | MedchemExpress |
| Human | Enzymatic | Leukotriene B4 (LTB4) | <1 µM | Not Reported | MedchemExpress | |
| BI-3231 | Human | Enzymatic | Estradiol | 1 nM | Not Reported | Probechem Biochemicals[1] |
| Mouse | Enzymatic | Estradiol | 14 nM | Not Reported | Probechem Biochemicals[1] | |
| Human | Cellular | Not Specified | Double-digit nM range | Not Reported | Journal of Medicinal Chemistry[1] | |
| EP-036332 | Human | In vitro | Not Specified | 14 nM | Not Reported | BioWorld[2] |
| Mouse | In vitro | Not Specified | 2.5 nM | Not Reported | BioWorld[2] | |
| EP-040081 | Human | In vitro | Not Specified | 79 nM | Not Reported | BioWorld[2] |
| Mouse | In vitro | Not Specified | 74 nM | Not Reported | BioWorld[2] | |
| Compound 32 | Human | Enzymatic | Not Specified | 2.5 nM | Not Reported | Semantic Scholar[3] |
Note: The IC50 values for this compound are provided by a commercial vendor and have not been independently verified in peer-reviewed publications. The data for BI-3231, EP-036332, EP-040081, and Compound 32 are sourced from scientific publications and presentations, suggesting a higher level of independent validation.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches for evaluating HSD17B13 inhibitors, the following diagrams illustrate the key signaling pathway and a general workflow for inhibitor testing.
HSD17B13 signaling pathway in liver cells.
This pathway highlights the central role of HSD17B13 in lipid metabolism and inflammation within hepatocytes.[4] Its expression is induced by LXR-α and SREBP-1c, key regulators of lipid synthesis.[4] HSD17B13 is localized to lipid droplets and catalyzes the conversion of retinol to retinaldehyde.[4] Furthermore, it can promote the biosynthesis of platelet-activating factor (PAF), which, through its receptor, activates the STAT3 signaling pathway, leading to inflammation.[5]
A typical workflow for testing HSD17B13 inhibitors.
This workflow outlines the common steps taken to evaluate the potency and cellular effects of HSD17B13 inhibitors. Biochemical assays are crucial for determining direct enzyme inhibition and calculating the IC50, while cell-based assays provide insights into the compound's activity in a more biologically relevant context.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors. These protocols are generalized from published studies and should be optimized for specific laboratory conditions.
HSD17B13 Enzymatic Activity Assay (In Vitro)
This protocol is adapted from methodologies used in the characterization of novel HSD17B13 inhibitors.[6][7]
-
Objective: To determine the in vitro potency of an inhibitor against purified HSD17B13 enzyme.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or all-trans-retinol[8]
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)[6]
-
Detection reagent (e.g., NAD/NADH-Glo™ Assay kit)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the appropriate wells. Include DMSO-only wells as a negative control.
-
Add the recombinant HSD17B13 enzyme to all wells except for the no-enzyme control.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent to measure the amount of NADH produced (indicative of enzyme activity).
-
Read the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular HSD17B13 Activity and Lipid Accumulation Assay
This protocol is a composite based on cellular assays described in the literature.[8][9]
-
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in a hepatocyte cell model.
-
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound)
-
Lipid loading solution (e.g., Oleic acid complexed to BSA)
-
Oil Red O staining solution or a fluorescent neutral lipid stain (e.g., BODIPY)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde for cell fixation
-
Microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed the hepatocyte cells in a multi-well plate and allow them to adhere overnight.
-
(Optional) If endogenous HSD17B13 levels are low, cells can be transfected with an HSD17B13 expression vector.
-
Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24 hours).
-
Induce lipid accumulation by adding the lipid loading solution to the cell culture medium and incubate for a further 16-24 hours.
-
Wash the cells with PBS to remove excess lipids and media.
-
Fix the cells with formaldehyde.
-
Stain the intracellular lipid droplets using Oil Red O or a fluorescent lipid stain.
-
Wash the cells to remove excess stain.
-
Quantify the lipid accumulation. For Oil Red O, the stain can be extracted with isopropanol and the absorbance measured. For fluorescent stains, the fluorescence intensity can be measured using a microplate reader or visualized and quantified by microscopy.
-
Analyze the data to determine the effect of the inhibitor on lipid accumulation.
-
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for chronic liver diseases. While this compound is commercially available, the lack of peer-reviewed data on its performance and reproducibility necessitates careful consideration by researchers. In contrast, inhibitors like BI-3231 have been more thoroughly characterized in the public domain, providing a more solid foundation for research applications.
This guide provides a starting point for comparing HSD17B13 inhibitors. Researchers are encouraged to perform their own in-house validation of any inhibitor to ensure its suitability for their specific experimental systems. The provided protocols and diagrams offer a framework for designing and interpreting such validation studies. As more data on HSD17B13 inhibitors become available, the scientific community will be better positioned to harness the therapeutic potential of targeting this key enzyme in liver disease.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HSD17B13 Inhibition: A Comparative Analysis of Small Molecule Inhibitors and RNAi Therapeutics for Liver Disease
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of two prominent therapeutic modalities targeting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases: the small molecule inhibitor HSD17B13-IN-8 and RNA interference (RNAi)-based therapies.
Performance Comparison: this compound vs. RNAi Therapeutics
The following tables summarize the available quantitative data for this compound and two clinical-stage RNAi therapies, ALN-HSD and ARO-HSD.
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay | IC50 |
| This compound | HSD17B13 | Enzymatic Assay (Estradiol as substrate) | <0.1 µM |
| This compound | HSD17B13 | Enzymatic Assay (LTB3 as substrate) | <1 µM |
Data sourced from commercially available information on this compound.
Table 2: Clinical Performance of RNAi Therapeutics Targeting HSD17B13
| Therapy | Dose | Target Knockdown (mRNA) | Change in Alanine Aminotransferase (ALT) | Study Population |
| ALN-HSD | 25 mg (quarterly) | -39.8% (at 6 months) | Not reported | Patients with NASH |
| 200 mg (quarterly) | -71.4% (at 6 months) | Numerically lower vs. placebo | Patients with NASH | |
| 400 mg (quarterly) | -78.3% (at 6 months) | Numerically lower vs. placebo | Patients with NASH | |
| ARO-HSD | 25 mg (Days 1 & 29) | -56.9% (at Day 71) | -7.7% (at Day 71) | Patients with suspected NASH |
| 100 mg (Days 1 & 29) | -85.5% (at Day 71) | -39.3% (at Day 71) | Patients with suspected NASH | |
| 200 mg (Days 1 & 29) | -93.4% (at Day 71) | -42.3% (at Day 71) | Patients with suspected NASH |
Data for ALN-HSD from a Phase 1 study in patients with NASH.[4][5] Data for ARO-HSD from a Phase 1/2 study in patients with suspected NASH.[6]
Experimental Methodologies
Below are detailed descriptions of the key experimental protocols employed in the evaluation of these HSD17B13-targeting therapies.
HSD17B13 Enzymatic Inhibition Assay (for this compound)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor against HSD17B13 enzymatic activity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HSD17B13 protein is purified. Estradiol or leukotriene B4 (LTB4) is used as the substrate, and NAD+ as the cofactor.
-
Reaction Mixture: The assay is typically performed in a multi-well plate format. Each well contains the HSD17B13 enzyme, NAD+, and varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate (estradiol or LTB4). The plate is then incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The enzymatic activity is measured by detecting the product formation. For estradiol, this can be the conversion to estrone. For LTB4, the specific product is measured. A common method is to monitor the production of NADH, which can be detected by absorbance or fluorescence.
-
Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Phase 1/2 Clinical Trial Protocol for RNAi Therapeutics (General)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an RNAi therapeutic in healthy volunteers and patients with NASH.
Protocol:
-
Study Design: A randomized, placebo-controlled, dose-escalating study. The study typically involves single ascending dose (SAD) cohorts in healthy volunteers, followed by multiple ascending dose (MAD) cohorts in patients with NASH.
-
Patient Population: For the patient cohorts, individuals with a confirmed diagnosis of NASH, often with a certain degree of liver fibrosis, are enrolled.
-
Dosing and Administration: The RNAi therapeutic (e.g., ALN-HSD, ARO-HSD) is administered subcutaneously at various dose levels and frequencies (e.g., quarterly or on days 1 and 29).[5][6]
-
Safety and Tolerability Assessment: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms throughout the study.
-
Pharmacokinetic Analysis: Blood and urine samples are collected at specified time points to determine the concentration of the therapeutic agent and its metabolites.
-
Pharmacodynamic Assessment:
-
Target Engagement: Liver biopsies are performed at baseline and at a specified time point after treatment (e.g., day 71 or 6 months) to measure the levels of HSD17B13 mRNA (via quantitative PCR) and protein (via Western blot or immunohistochemistry).[7][8]
-
Biomarkers of Liver Injury: Serum levels of liver enzymes such as ALT and aspartate aminotransferase (AST) are measured at multiple time points.
-
Histological Assessment: In some studies, changes in the NAFLD Activity Score (NAS) are evaluated from liver biopsies.
-
-
Statistical Analysis: The primary endpoint is typically safety and tolerability. Secondary and exploratory endpoints include pharmacokinetic parameters and pharmacodynamic measures of target knockdown and changes in liver enzymes.
Quantification of Liver Fibrosis
Objective: To assess the extent of liver fibrosis in preclinical models and clinical trials.
Methods:
-
Histological Staining: Liver biopsy samples are stained with picrosirius red or Masson's trichrome to visualize collagen deposition. The degree of fibrosis is then scored by a pathologist using a semi-quantitative scoring system, such as the NASH Clinical Research Network (CRN) fibrosis staging system.[9]
-
Collagen Proportionate Area (CPA): This quantitative method involves image analysis of stained liver sections to determine the percentage of the tissue area that is composed of collagen.
-
Second Harmonic Generation (SHG) Microscopy: A more advanced, label-free imaging technique that can specifically visualize and quantify collagen fibers, providing detailed information on fibrosis architecture.[10][11]
-
Non-invasive Methods:
-
Imaging: Magnetic Resonance Elastography (MRE) and Transient Elastography (TE, FibroScan®) measure liver stiffness, which correlates with the degree of fibrosis.[12]
-
Serum Biomarkers: Panels of blood-based biomarkers, such as the Fibrosis-4 (FIB-4) index and the Enhanced Liver Fibrosis (ELF) test, can provide an indirect measure of liver fibrosis.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of HSD17B13 and a general workflow for the clinical evaluation of HSD17B13-targeting therapies.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General workflow for clinical evaluation of HSD17B13 therapies.
Concluding Remarks
Both small molecule inhibitors and RNAi therapeutics present viable strategies for targeting HSD17B13 in the context of liver disease. Small molecule inhibitors like this compound offer the convenience of oral administration, while RNAi therapies such as ALN-HSD and ARO-HSD have demonstrated potent and durable target knockdown with subcutaneous dosing in early clinical trials.[7] The choice between these modalities will likely depend on a variety of factors including long-term safety profiles, efficacy in improving histological endpoints, patient convenience, and cost-effectiveness. Further clinical development and head-to-head comparative studies will be crucial in elucidating the optimal approach for HSD17B13 inhibition in the treatment of NASH and other chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 5. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 6. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arrowheadpharma.com [arrowheadpharma.com]
- 8. natap.org [natap.org]
- 9. ngmbio.com [ngmbio.com]
- 10. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-invasive methods to evaluate liver fibrosis in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HSD17B13-IN-8: A Guide for Laboratory Professionals
For immediate reference, treat HSD17B13-IN-8 and any contaminated materials as hazardous chemical waste. Adherence to your institution's specific waste disposal protocols and local regulations is mandatory. This guide provides a detailed framework for the safe handling and disposal of this compound, a potent 17β-Hydroxysteroid dehydrogenase 13 inhibitor used in nonalcoholic fatty liver disease (NAFLD) research.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: All solid materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Contaminated PPE (gloves, disposable lab coats).
-
Weighing papers, spatulas, and other contaminated disposable lab supplies.
-
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or other solvents) must be collected as hazardous liquid waste.
-
Contaminated Labware: Disposable labware such as pipette tips and centrifuge tubes should be collected as solid hazardous waste. Reusable glassware must be decontaminated.
Step 2: Waste Containment
Use appropriate, clearly labeled containers for each waste stream.
-
Solid Waste: Collect in a designated, leak-proof container, such as a polyethylene bag or a rigid container lined with a bag. The container should be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container with a secure screw cap. Do not mix with other incompatible waste streams. The container should be labeled with "Hazardous Chemical Waste" and a full list of its contents, including all solvents and the estimated concentration of this compound.
Step 3: Decontamination of Reusable Labware
For reusable glassware, a triple-rinse procedure is recommended. The first two rinses should be with a solvent capable of dissolving this compound (e.g., ethanol or acetone), and this rinsate must be collected as hazardous liquid waste. The third rinse can be with water, which should also be collected as hazardous waste.
Step 4: Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
For liquid waste, all constituents and their approximate percentages.
-
The accumulation start date.
-
The name and contact information of the responsible researcher.
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from drains and incompatible chemicals.
Step 5: Disposal and Waste Pickup
Summary of Waste Streams and Containment
| Waste Type | Examples | Container | Disposal Method |
| Solid Chemical Waste | Unused this compound powder, contaminated gloves, pipette tips, weighing paper. | Labeled, leak-proof container (e.g., HDPE pail). | Collection by institutional EHS for incineration or other approved disposal methods. |
| Liquid Chemical Waste | Solutions of this compound in solvents (e.g., DMSO), rinsate from glassware decontamination. | Labeled, sealed, chemically compatible container (e.g., glass or polyethylene bottle). | Collection by institutional EHS for incineration or other approved disposal methods. |
| Empty Product Vials | The original vial that contained this compound. | After triple rinsing with a suitable solvent and collecting the rinsate as hazardous waste, deface the label and dispose of as regular lab glass waste, or as per institutional policy. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling HSD17B13-IN-8
This guide provides crucial safety and logistical information for the handling and disposal of HSD17B13-IN-8, a potent and selective 17β-Hydroxysteroid dehydrogenases 13 (HSD17B13) inhibitor used in nonalcoholic fatty liver disease (NAFLD) research.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure personal safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
Given that this compound is a small molecule inhibitor, it should be handled with caution to avoid potential exposure. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Nitrile Gloves | Two pairs of chemotherapy-grade gloves that meet the American Society for Testing Materials (ASTM) D6978 standard are required. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] |
| Body Protection | Disposable Gown | A disposable, back-closing, long-sleeved gown made of a material resistant to chemical permeation, such as polypropylene, is required. Gowns should be changed every two to three hours or immediately if contaminated.[3] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against potential spills or splashes. Standard safety glasses with side shields are not sufficient.[3] A face shield should be worn over safety goggles when there is a significant risk of splashing.[4] |
| Respiratory Protection | N95 Respirator | An N95 surgical respirator mask that has been properly fit-tested is required to protect against airborne particles. A standard surgical mask does not provide adequate respiratory protection.[3] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Appropriate shoes that cover the entire foot are necessary. Two pairs of shoe covers must be worn when handling hazardous drugs.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder hood (Compounding Primary Engineering Control, C-PEC).
-
Assemble all necessary materials, including the chemical, solvents, consumables, and waste containers, within the designated area before starting.
-
Ensure a chemical spill kit is readily accessible.
2. Donning PPE:
-
Follow the proper sequence for donning PPE: shoe covers, inner gloves, gown, outer gloves, head/hair cover, mask, and goggles/face shield.
3. Compound Handling:
-
Weighing: If weighing the solid compound, perform this task within a ventilated enclosure to minimize inhalation of airborne particles.
-
Dissolving: When preparing a stock solution (e.g., in DMSO), add the solvent to the vial containing the compound slowly to avoid splashing.[2] this compound stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Pipetting: Use filtered pipette tips to prevent aerosol contamination.
4. Post-Handling:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Segregate all waste generated during the handling process into designated hazardous waste containers.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Compound | Original or clearly labeled, sealed container | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled hazardous waste bag or sharps container | Place all contaminated disposable items into a designated, sealed container for hazardous waste. |
| Contaminated PPE | Labeled hazardous waste bag | All disposable PPE (gloves, gown, shoe covers, etc.) must be removed in the designated area and disposed of as hazardous waste immediately after handling the compound.[3] |
| Liquid Waste (e.g., stock solutions) | Labeled, sealed hazardous liquid waste container | Collect all liquid waste containing this compound in a compatible, leak-proof container for chemical waste disposal. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
